molecular formula C22H28ClNO5 B10768311 LY2365109 hydrochloride

LY2365109 hydrochloride

Cat. No.: B10768311
M. Wt: 421.9 g/mol
InChI Key: ZQVOAGQZHDAFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2365109 hydrochloride is a useful research compound. Its molecular formula is C22H28ClNO5 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOAGQZHDAFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LY2365109 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, LY2365109 increases synaptic glycine concentrations, thereby potentiating NMDA receptor-mediated signaling. This has positioned LY2365109 as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by hypoglutamatergic function, such as schizophrenia and epilepsy. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including detailed experimental protocols and quantitative data from key studies.

Core Mechanism of Action: GlyT1 Inhibition

This compound exerts its pharmacological effects by specifically binding to and inhibiting the glycine transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This process tightly regulates the extracellular concentration of glycine.

The inhibition of GlyT1 by LY2365109 leads to an accumulation of glycine in the synaptic space. Glycine serves as a mandatory co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to be activated by glutamate, the glycine co-agonist site must also be occupied. Therefore, by increasing the availability of synaptic glycine, LY2365109 enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased calcium influx and potentiation of downstream signaling cascades.

Signaling Pathway

LY2365109 This compound GlyT1 Glycine Transporter 1 (GlyT1) LY2365109->GlyT1 Inhibits Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake Mediates Extracellular_Glycine Increased Extracellular Glycine Glycine_reuptake->Extracellular_Glycine Decreases (Inhibition leads to increase) NMDA_receptor NMDA Receptor (GluN1 subunit) Extracellular_Glycine->NMDA_receptor Acts as co-agonist Glutamate_signaling Potentiated Glutamatergic Signaling NMDA_receptor->Glutamate_signaling Enhances Neuronal_activity Modulation of Neuronal Activity Glutamate_signaling->Neuronal_activity Leads to start Start cell_culture Culture cells expressing hGlyT1a start->cell_culture preincubation Pre-incubate cells with LY2365109 or vehicle cell_culture->preincubation add_radiolabel Add [3H]glycine preincubation->add_radiolabel incubation Incubate to allow uptake add_radiolabel->incubation stop_uptake Stop uptake by washing with ice-cold buffer incubation->stop_uptake lysis Lyse cells stop_uptake->lysis quantification Quantify radioactivity using scintillation counting lysis->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end start Start surgery Stereotaxic surgery to implant microdialysis probe start->surgery recovery Animal recovery surgery->recovery perfusion Perfuse probe with artificial CSF recovery->perfusion baseline Collect baseline dialysate samples perfusion->baseline administer_drug Administer LY2365109 or vehicle baseline->administer_drug collect_samples Collect post-treatment dialysate samples administer_drug->collect_samples analysis Analyze glycine concentration in samples (e.g., HPLC) collect_samples->analysis data_analysis Calculate change from baseline analysis->data_analysis end End data_analysis->end

LY2365109 Hydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2365109 hydrochloride, a potent and selective pharmacological agent. The primary focus of this document is to elucidate its core molecular target, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine.[1][2][5] This elevation of synaptic glycine potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[6] The enhanced NMDA receptor function has been a key area of investigation for therapeutic interventions in neurological and psychiatric disorders, including schizophrenia and epilepsy.[1][5][6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Target Parameter Value Assay Conditions Reference
Human GlyT1a (hGlyT1a)IC5015.8 nMGlycine uptake in cells over-expressing hGlyT1a[1][7][8]
Glycine Transporter 2 (GlyT2)IC50> 30,000 nMNot specified[2][3][4]

Table 1: In Vitro Inhibitory Activity of this compound

Compound Target IC50 (nM) Selectivity (GlyT2/GlyT1)
This compoundGlyT115.8>1900-fold
This compoundGlyT2>30,000

Table 2: Selectivity Profile of this compound

Signaling Pathway and Downstream Effects

The primary action of this compound initiates a cascade of neurochemical events. By blocking GlyT1, it directly modulates glutamatergic neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GlyT1 GlyT1 Glycine_out Glycine (Synaptic Cleft) Glycine_in Glycine Glycine_in->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Downstream Activation Glutamate Glutamate Glutamate->NMDA_R Agonist Binding LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibition

Caption: Signaling pathway of this compound action.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for these assays.

Radiolabeled Glycine Uptake Assay

This assay directly measures the inhibitory effect of this compound on GlyT1 function.

Objective: To determine the IC50 value of this compound for the inhibition of glycine uptake in cells expressing GlyT1.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing human GlyT1a are cultured in appropriate media and seeded into 384-well plates.

  • Compound Preparation: this compound is serially diluted to various concentrations in a suitable assay buffer.

  • Pre-incubation: The cultured cells are washed and then pre-incubated with the different concentrations of this compound for 15-30 minutes at 37°C.

  • Uptake Initiation: A solution containing a fixed concentration of [³H]glycine is added to each well to initiate the uptake process.

  • Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. A lysis buffer is then added to each well to release the intracellular contents.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor and subtracted from all measurements. The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

G start Start cell_culture Seed GlyT1-expressing cells in 384-well plate start->cell_culture compound_prep Prepare serial dilutions of LY2365109 HCl cell_culture->compound_prep pre_incubation Pre-incubate cells with compound compound_prep->pre_incubation uptake_init Add [³H]glycine to initiate uptake pre_incubation->uptake_init incubation Incubate at 37°C uptake_init->incubation termination Terminate uptake and lyse cells incubation->termination scintillation Measure radioactivity termination->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a radiolabeled glycine uptake assay.

In Vivo Microdialysis

This technique is used to measure the effect of this compound on extracellular glycine levels in the brain of living animals.

Objective: To quantify the change in extracellular glycine concentrations in specific brain regions (e.g., prefrontal cortex, cerebellum) following systemic administration of this compound.

Methodology:

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest. The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular glycine levels.

  • Drug Administration: this compound is administered to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Post-Dose Collection: Dialysate collection continues for several hours following drug administration.

  • Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of glycine, typically using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Glycine concentrations in post-dose samples are expressed as a percentage of the average baseline concentration to determine the time-course and magnitude of the drug's effect.

Immunohistochemistry for GlyT1

This method is used to visualize the distribution and abundance of GlyT1 in brain tissue.

Objective: To determine the localization of GlyT1 protein in different brain regions to correlate with the pharmacological effects of this compound.

Methodology:

  • Tissue Preparation: An animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is extracted and post-fixed, then cryoprotected in a sucrose solution.

  • Sectioning: The brain is sectioned into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

  • Antigen Retrieval: If necessary, sections are treated to unmask the antigenic sites.

  • Blocking: The sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for GlyT1 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: The sections are mounted on microscope slides with a mounting medium and coverslipped. The slides are then imaged using a fluorescence or confocal microscope.

  • Analysis: The intensity and distribution of the fluorescent signal are analyzed to determine the relative abundance and localization of GlyT1 in different brain regions.

This comprehensive guide provides a detailed overview of this compound, its primary target, and the experimental basis for its characterization, serving as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

The Role of LY2365109 Hydrochloride in NMDA Receptor Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory. Their dysfunction has been implicated in a variety of central nervous system disorders. Consequently, modulating NMDA receptor activity has been a key focus of therapeutic development. LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This guide provides an in-depth technical overview of the core mechanism by which this compound potentiates NMDA receptor function. The primary mechanism is not direct positive allosteric modulation but rather an indirect enhancement of NMDA receptor activity through the inhibition of glycine reuptake. By increasing the synaptic concentration of the NMDA receptor co-agonist glycine, this compound facilitates receptor activation.

Core Mechanism of Action: Indirect Potentiation via GlyT1 Inhibition

The potentiation of NMDA receptors by this compound is a consequence of its high-affinity inhibition of GlyT1. GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. Glycine is an obligatory co-agonist for the activation of NMDA receptors, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for the ion channel to open.

By blocking GlyT1, this compound leads to an elevation of extracellular glycine concentrations in the vicinity of the NMDA receptor. This increased availability of glycine enhances the probability of the co-agonist binding site being occupied, thereby potentiating the receptor's response to glutamate. This indirect mechanism of action offers a nuanced approach to enhancing NMDA receptor function, as it is dependent on the endogenous glutamatergic activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the effects of GlyT1 inhibition on NMDA receptor function.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineReference
IC50 for GlyT1 15.8 nMCells over-expressing human GlyT1a[1][2][3][4][5]
IC50 for GlyT2 > 30,000 nMCells over-expressing human GlyT2[2][3][4][5]

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels

CompoundDose (p.o.)Brain RegionEffect on Extracellular GlycineEffect on NMDA-induced Neurotransmitter ReleaseReference
LY23651090.3-30 mg/kgCerebrospinal FluidDose-dependent elevationNot directly measured[1]
LY2365109Not specifiedPrefrontal Cortex & StriatumIncreasedPotentiated NMDA-induced increases in neurotransmitter dialysate levels[4][6]

Table 3: Representative Electrophysiological Effects of GlyT1 Inhibition on NMDA Receptor Currents

Data for the specific GlyT1 inhibitor N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is presented as a representative example of the effects of GlyT1 inhibition on NMDA receptor-mediated currents.

ParameterConditionPotentiationBrain RegionReference
NMDA EPSC Amplitude500 nM NFPSSignificant increaseHypoglossal Motorneurons
NMDA-evoked Firing1-2 mg/kg i.v. NFPSAugmentedRat Prefrontal Cortex[5][7][8]
Synaptically Evoked NMDA EPSCsNFPS (in presence of 10 µM glycine)PotentiatedPrefrontal Cortex Slices[5][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycine Uptake Inhibition Assay

This assay determines the in vitro potency of compounds like this compound in inhibiting the glycine transporter 1.

  • Cell Culture: Mammalian cells (e.g., CHO or HEK293 cells) stably transfected with the human GlyT1 are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the culture medium is aspirated, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

    • Cells are then incubated with varying concentrations of the test compound (this compound) for a predetermined time at room temperature.

    • A solution containing a mixture of non-radiolabeled glycine and [³H]glycine is added to initiate the uptake reaction.

    • After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]glycine uptake (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique is used to measure the in vivo effects of this compound on extracellular glycine levels in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum).

  • Microdialysis Experiment:

    • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals to establish a baseline extracellular glycine concentration.

    • This compound is administered (e.g., orally or intraperitoneally).

    • Dialysate collection continues to monitor the change in extracellular glycine levels over time.

  • Sample Analysis: The concentration of glycine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Electrophysiological Recording of NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology in brain slices is used to directly measure the potentiation of NMDA receptor-mediated currents by GlyT1 inhibitors.

  • Brain Slice Preparation:

    • Animals are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

    • Coronal slices containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • Whole-cell voltage-clamp recordings are established from these neurons.

    • NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor antagonists.

    • After recording a stable baseline of NMDA EPSCs, a GlyT1 inhibitor is bath-applied, and the change in the EPSC amplitude and kinetics is measured.

  • Data Analysis: The magnitude of potentiation is quantified by comparing the NMDA EPSC amplitude before and after the application of the GlyT1 inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental processes.

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron GlyT1 Glycine Transporter 1 Glycine_in Glycine GlyT1->Glycine_in Glycine_out Glycine Glycine_out->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist Binding Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Glutamate_out Glutamate Glutamate_out->NMDA_R Agonist Binding Signaling_Cascade Downstream Signaling Ca_influx->Signaling_Cascade Activates LY2365109 LY2365109 hydrochloride LY2365109->GlyT1 Inhibits

Mechanism of this compound action.

Start Start Cell_Culture Culture GlyT1- expressing cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Incubation Incubate with LY2365109 Seeding->Incubation Add_Glycine Add [³H]glycine Incubation->Add_Glycine Terminate Terminate uptake Add_Glycine->Terminate Measure Measure radioactivity Terminate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Workflow for Glycine Uptake Inhibition Assay.

Start Start Surgery Implant microdialysis probe guide cannula Start->Surgery Recovery Animal recovery Surgery->Recovery Baseline Collect baseline dialysate Recovery->Baseline Administer Administer LY2365109 Baseline->Administer Collect_Post Collect post-drug dialysate Administer->Collect_Post Analyze_HPLC Analyze glycine levels by HPLC Collect_Post->Analyze_HPLC End End Analyze_HPLC->End

Workflow for In Vivo Microdialysis Study.

Conclusion

This compound serves as a potent and selective tool for the indirect potentiation of NMDA receptor function. Its core mechanism of action, the inhibition of GlyT1, leads to an increase in synaptic glycine levels, thereby enhancing NMDA receptor activity in the presence of glutamate. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating a deeper understanding of the therapeutic potential of GlyT1 inhibitors in modulating NMDA receptor signaling.

References

LY2365109 Hydrochloride: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor, and its application in schizophrenia research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant pathways and workflows.

Core Concepts: The Glutamatergic Hypothesis of Schizophrenia and the Role of GlyT1

The glutamatergic hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder, particularly the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[1] Glycine acts as an essential co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to become fully active.

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the synaptic cleft, responsible for the reuptake of glycine into glial cells and presynaptic terminals.[2] By inhibiting GlyT1, compounds like this compound increase the extracellular concentration of glycine, thereby enhancing NMDA receptor function and offering a potential therapeutic strategy for schizophrenia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Parameter Value Assay/Method Source
IC₅₀ at GlyT1 15.8 nMIn vitro glycine uptake assay[4][5][6]
IC₅₀ at GlyT2 > 30,000 nMIn vitro glycine uptake assay[4][5][6]
Effect on Glycine Levels (Striatum) 2-fold increase (from 1.52 μM to 3.6 μM)In vivo microdialysis[7]
Effect on Glycine Levels (CSF) 3-fold increase (from 10.38 μM to 36 μM)Cerebrospinal fluid analysis[7]

Table 1: In Vitro and In Vivo Potency of this compound

Neurotransmitter Brain Region Effect Method Source
Acetylcholine StriatumEnhanced releaseIn vivo microdialysis[4]
Dopamine Prefrontal CortexEnhanced releaseIn vivo microdialysis[4]

Table 2: Effects of this compound on Neurotransmitter Release

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the potentiation of NMDA receptor-mediated neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Opens Neuronal_Activation Neuronal Activation & Signal Transduction Ion_Channel->Neuronal_Activation Influx LY2365109 LY2365109 Hydrochloride LY2365109->GlyT1 Inhibits

Caption: Signaling pathway of this compound at the glutamatergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro GlyT1 Inhibition Assay ([³H]Glycine Uptake)

This assay directly measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.

Materials:

  • CHO-K1 cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).[4]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • [³H]Glycine (specific activity 11-16 Ci/mmol).[4]

  • This compound and other test compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture CHO-K1/hGlyT1a cells to confluence in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound for 15-30 minutes at room temperature.

  • Initiation of Uptake: Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Km value for GlyT1.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to control wells (no inhibitor) and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

  • Male Sprague-Dawley rats (250-300g).[7]

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12) and guide cannulae.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 MgCl₂.[7]

  • Syringe pump and fraction collector.

  • HPLC system with electrochemical or mass spectrometry detection.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine baseline neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired doses.

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours following drug administration.

  • Sample Analysis: Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of glycine, dopamine, acetylcholine, and their metabolites.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

G Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Recovery Period (≥ 7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Equilibration Equilibration with aCSF (1-2 hours) Probe_Insertion->Equilibration Baseline_Collection Collect Baseline Samples (≥ 3 samples) Equilibration->Baseline_Collection Drug_Admin Administer LY2365109 HCl Baseline_Collection->Drug_Admin Post_Drug_Collection Collect Post-Treatment Samples Drug_Admin->Post_Drug_Collection Analysis HPLC Analysis of Neurotransmitters Post_Drug_Collection->Analysis Data_Analysis Data Analysis: % Change from Baseline Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo microdialysis.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test is used to assess the potential of compounds to reverse these deficits in animal models.

Materials:

  • Startle response chambers equipped with a loudspeaker and a motion sensor.

  • Software to control the presentation of acoustic stimuli and record the startle response.

  • Rodents (mice or rats).

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).

  • Habituation: Present a series of startle stimuli (pulse-alone trials, e.g., 120 dB white noise for 20-40 ms) to habituate the animal's startle response.

  • Test Session: The test session consists of a pseudo-random presentation of different trial types:

    • Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented alone.

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, 82, or 90 dB) is presented shortly (e.g., 100 ms) before the startle pulse.

    • No-stimulus trials: Only the background noise is present to measure baseline movement.

  • Data Recording: The startle response (amplitude of the animal's flinch) is recorded for each trial.

  • Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100] Analyze the effects of this compound on reversing any deficits in PPI induced by a pharmacological challenge (e.g., with a dopamine agonist or NMDA antagonist) or in a genetic model of schizophrenia.[8][9]

Logical Relationships and Therapeutic Rationale

The therapeutic rationale for using this compound in schizophrenia is based on a logical cascade of events stemming from its primary pharmacological action.

G LY2365109 LY2365109 HCl Administration GlyT1_Inhibition Inhibition of GlyT1 LY2365109->GlyT1_Inhibition Glycine_Increase Increased Synaptic Glycine GlyT1_Inhibition->Glycine_Increase NMDA_Potentiation Potentiation of NMDA Receptor Function Glycine_Increase->NMDA_Potentiation Neurotransmitter_Modulation Modulation of Dopamine & Acetylcholine Release NMDA_Potentiation->Neurotransmitter_Modulation Symptom_Amelioration Potential Amelioration of Negative & Cognitive Symptoms of Schizophrenia NMDA_Potentiation->Symptom_Amelioration

Caption: Logical flow from GlyT1 inhibition to potential therapeutic effect.

Conclusion

This compound is a valuable research tool for investigating the role of the glutamatergic system, specifically GlyT1 and NMDA receptor function, in the pathophysiology of schizophrenia. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at validating GlyT1 as a therapeutic target. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel GlyT1 inhibitors in the context of schizophrenia drug discovery. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound class for patients with schizophrenia.

References

Investigating LY2365109 Hydrochloride for Epilepsy Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to current anti-seizure medications. This document provides an in-depth technical overview of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor, as a potential therapeutic agent for epilepsy. The rationale for targeting GlyT1 is underscored by findings of its overexpression in epileptic foci in both preclinical models and human temporal lobe epilepsy (TLE) patients, suggesting a role for dysfunctional glycine signaling in the pathophysiology of the disease. This guide synthesizes the available preclinical data on the mechanism of action, efficacy, and safety of LY2365109, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). In the central nervous system, GlyT1 is crucial for regulating the synaptic and extrasynaptic concentrations of glycine. By inhibiting GlyT1, LY2365109 increases the extracellular levels of glycine.[1] This elevation in glycine has a dual modulatory effect: it enhances the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist, and it can also act on strychnine-sensitive glycine receptors.[2] The therapeutic hypothesis for epilepsy is centered on the potentiation of NMDA receptor function in the hippocampus, which is believed to counteract the hypoglutamatergic state associated with the condition and restore network homeostasis.[3]

Preclinical Data

In Vitro Activity

The selectivity and potency of LY2365109 have been established through in vitro assays.

ParameterValueSpecies/Cell LineReference
IC50 for GlyT1 15.8 nMCells over-expressing human GlyT1a[4]
IC50 for GlyT2 > 30,000 nMNot specified[5]
In Vivo Efficacy in Preclinical Epilepsy Models

Preclinical studies have demonstrated the anticonvulsant potential of LY2365109 in established rodent models of epilepsy. While specific quantitative data on the percentage of seizure reduction in chronic models is not publicly available, the literature describes a "robust suppression" of chronic seizures.[3]

Experimental ModelAnimal ModelKey FindingsReference
Maximal Electroshock (MES) Test MiceIncreased seizure threshold, indicating anticonvulsant activity.[6]
Intrahippocampal Kainic Acid (IHKA) Model of TLE MiceRobustly suppressed chronic seizures with systemic administration.[3]
Genetic Deletion of GlyT1 MiceIncreased seizure thresholds, supporting GlyT1 as a therapeutic target.[3]
Tetanic Stimulation-Induced TLE RatsUsed to demonstrate the overexpression of GlyT1 in the epileptic hippocampus.[3]
Pharmacokinetics and Safety

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life for LY2365109 in rodents are not publicly available. However, studies have shown a dose-dependent elevation in cerebrospinal fluid (CSF) levels of glycine following oral administration.[7]

At higher doses, LY2365109 has been associated with significant adverse effects, including locomotor and respiratory impairments. These effects are attributed to high GlyT1 inhibitory activity in caudal brain regions like the brainstem and cerebellum, leading to sustained elevations of extracellular glycine and subsequent activation of inhibitory, strychnine-sensitive glycine A receptors.[1]

Experimental Protocols

Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy in Mice

This model is designed to replicate key features of human mesial temporal lobe epilepsy, including spontaneous recurrent seizures and hippocampal sclerosis.

  • Animals: Male C57BL/6J mice.

  • Anesthesia: Isoflurane (2-3% in oxygen).

  • Stereotaxic Surgery:

    • Mice are placed in a stereotaxic frame.

    • A bolus of 50 nL of a 20 mM kainic acid solution is injected into the CA1 area of the left hippocampus. The typical coordinates relative to bregma are: AP -1.8 mm, ML +1.2 mm, DV -1.8 mm.

    • The injection is performed using a 30G cannula attached to a Hamilton syringe.

    • The cannula is left in place for 10 minutes post-injection to minimize backflow.

  • Electrode Implantation: For seizure monitoring, a bipolar electrode is implanted into the injected hippocampus.

  • Post-Operative Care: Analgesics such as buprenorphine (0.05 mg/kg) are administered. Mice are housed individually for recovery.

  • Seizure Monitoring: Continuous video-EEG monitoring is used to detect and quantify spontaneous recurrent seizures, which typically develop after a latent period of 2-3 weeks.

Maximal Electroshock (MES) Test

This is an acute seizure model used to assess the anticonvulsant properties of a compound.

  • Animals: Mice.

  • Drug Administration: LY2365109 is administered, typically intraperitoneally, at various doses.

  • Stimulation: An electrical stimulus is delivered via corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hind-limb extension seizure. The percentage of mice protected from this seizure at different doses is recorded to determine the median effective dose (ED50).

Tetanic Stimulation-Induced Temporal Labe Epilepsy in Rats

This model is also used to induce a state of epilepsy that mimics aspects of human TLE.

  • Animals: Rats.

  • Electrode Implantation: Electrodes are stereotaxically implanted into the hippocampus.

  • Stimulation: A high-frequency train of electrical pulses (tetanic stimulation) is delivered to the hippocampus to induce an initial status epilepticus.

  • Post-Stimulation: Following a latent period, animals develop spontaneous recurrent seizures.

  • Monitoring: Seizure activity is monitored via EEG recordings.

Visualizations

Signaling Pathway of LY2365109

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_ext Extracellular Glycine GlyT1->Glycine_ext Reduces Reuptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Potentiation Glycine_R Glycine Receptor (Strychnine-Sensitive) Glycine_ext->Glycine_R Activation Neuronal_Response Modulation of Neuronal Excitability (Anti-Seizure Effect) NMDA_R->Neuronal_Response Glycine_R->Neuronal_Response LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibits

Caption: Signaling pathway of this compound in the synapse.

Experimental Workflow for Preclinical Evaluation

G cluster_in_vitro In Vitro Assessment cluster_acute_in_vivo Acute In Vivo Model cluster_chronic_in_vivo Chronic In Vivo Model cluster_safety Safety and Tolerability potency Determine IC50 for GlyT1 mes_test Maximal Electroshock (MES) Test in Mice potency->mes_test selectivity Determine IC50 for GlyT2 selectivity->mes_test mes_endpoint Measure Seizure Threshold (ED50) mes_test->mes_endpoint ihka_model Intrahippocampal Kainic Acid (IHKA) Model in Mice mes_test->ihka_model eeg_monitoring Video-EEG Monitoring for Spontaneous Seizures ihka_model->eeg_monitoring dose_escalation Dose Escalation Studies ihka_model->dose_escalation seizure_quantification Quantify Seizure Frequency and Duration eeg_monitoring->seizure_quantification adverse_effects Monitor for Locomotor and Respiratory Impairment dose_escalation->adverse_effects

Caption: Preclinical workflow for evaluating LY2365109 in epilepsy models.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound, through its selective inhibition of GlyT1, holds promise as a novel anti-seizure agent. The mechanism of action is directly relevant to the observed pathology of GlyT1 overexpression in temporal lobe epilepsy. However, the progression of LY2365109 or other GlyT1 inhibitors into clinical trials specifically for epilepsy has not been documented in publicly available sources. The adverse effects observed at higher doses, particularly respiratory and motor impairments, present a significant therapeutic window challenge that would need to be carefully managed in any potential clinical development.

Future research should aim to:

  • Publish detailed quantitative efficacy data from chronic epilepsy models to better understand the dose-response relationship for seizure suppression.

  • Investigate the pharmacokinetic profile of LY2365109 to inform dosing strategies.

  • Explore the therapeutic index of LY2365109 to determine if a safe and effective dose can be achieved in humans.

  • Conduct clinical trials to evaluate the safety and efficacy of GlyT1 inhibitors in patients with refractory epilepsy.

References

Early-Stage Research on LY2365109 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system that regulates the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated significant interest in its therapeutic potential for central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[5][6] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: GlyT1 Inhibition

This compound exerts its effects by competitively binding to the glycine transporter 1, thereby blocking the reuptake of glycine from the synapse. This leads to an accumulation of glycine in the synaptic cleft, enhancing the activation of NMDA receptors, where glycine acts as a mandatory co-agonist.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron / Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Ca_ion NMDAR->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds Neuronal Response Neuronal Response Ca_ion->Neuronal Response Initiates Glycine_reuptake Glycine Reuptake LY2365109 LY2365109 LY2365109->GlyT1 Inhibits

Figure 1: Signaling pathway of this compound action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage research on this compound and other relevant GlyT1 inhibitors.

Compound IC50 (nM) for GlyT1 IC50 (nM) for GlyT2 Reference
LY236510915.8> 30,000[1][2][3][4]
ALX5407--[5]
Bitopertin--
Org24598--
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
Compound Dose (mg/kg, p.o.) Effect on CSF Glycine Levels Reference
LY23651090.3 - 30Dose-dependent elevation[1]
ALX5407-Increased extracellular levels in PFC and cerebellum[5]
Table 2: In Vivo Effects on Cerebrospinal Fluid (CSF) Glycine Levels
Compound Animal Model Effect Reference
LY2365109MiceIncreased seizure threshold[7]
Table 3: Preclinical Anticonvulsant Activity

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Glycine Uptake Inhibition Assay

This assay is fundamental to determining the in vitro potency of GlyT1 inhibitors.

Glycine_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed CHO-K1 cells expressing hGlyT1a B Culture overnight A->B C Wash cells with uptake buffer B->C D Pre-incubate with LY2365109 or vehicle C->D E Add [³H]glycine D->E F Incubate for 20 min at 22°C E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity using scintillation counting H->I J Calculate % inhibition and determine IC50 I->J

Figure 2: Experimental workflow for the glycine uptake assay.

Methodology:

  • Cell Culture: Flp-in™-CHO cells stably expressing human GlyT1a are plated at a density of 40,000 cells/well in F-12 medium and cultured for 24 hours.

  • Assay Buffer: The uptake buffer consists of 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose.

  • Inhibition Assay:

    • The cell culture medium is aspirated, and cells are washed twice with the uptake buffer.

    • Cells are then incubated for 20 minutes at 22°C with varying concentrations of this compound or vehicle control.

    • [³H]glycine is added to initiate the uptake reaction.

    • Non-specific uptake is determined in the presence of a high concentration of non-radiolabeled glycine (e.g., 10 mM).

  • Termination and Lysis: After the incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of [³H]glycine taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis

This technique is employed to measure extracellular levels of neurotransmitters, such as glycine, in specific brain regions of freely moving animals.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_dialysis Microdialysis cluster_analysis Sample Analysis A Anesthetize rat B Implant guide cannula stereotaxically into target brain region A->B C Allow for post-operative recovery B->C D Insert microdialysis probe through guide cannula C->D E Perfuse with artificial CSF (aCSF) at 1.5 µL/min D->E F Collect baseline dialysate samples E->F G Administer LY2365109 (p.o.) F->G H Collect post-administration samples G->H I Analyze glycine concentration in dialysates using HPLC H->I J Calculate change in extracellular glycine levels I->J Seizure_Threshold_Test cluster_pretreatment Pre-treatment cluster_seizure_induction Seizure Induction cluster_observation Observation cluster_analysis Data Analysis A Administer LY2365109 or vehicle to mice (i.p.) B After a set time, administer pentylenetetrazol (PTZ) subcutaneously A->B C Observe mice for 30 minutes B->C D Record latency to and incidence of clonic seizures C->D E Compare seizure thresholds between treated and control groups D->E Locomotor_Activity_Test cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis A Habituate mice to the locomotor activity chambers B Administer LY2365109 or vehicle (i.p.) A->B C Immediately place mice in the activity chambers B->C D Record locomotor activity for a set duration (e.g., 60 minutes) C->D E Analyze parameters such as total distance traveled and rearing frequency D->E

References

The GlyT1 Inhibitor LY2365109 Hydrochloride: An In-Depth Technical Guide on its Effect on Extracellular Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2365109 hydrochloride is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this critical amino acid. This elevation of synaptic glycine potentiates N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, a mechanism with significant therapeutic potential for central nervous system (CNS) disorders characterized by hypoglutamatergic function, such as schizophrenia. This technical guide provides a comprehensive overview of the quantitative effects of this compound on extracellular glycine levels, detailed experimental protocols for in vivo assessment, and visualizations of the underlying signaling pathway and experimental workflow.

Data Presentation: Quantitative Effects on Extracellular Glycine

Oral administration of this compound leads to a dose-dependent increase in extracellular glycine concentrations in the central nervous system.[1] The following tables summarize the key quantitative findings from preclinical studies in rats.

Brain Region Administration Route Dose (mg/kg) Basal Glycine (µM) Peak Glycine (µM) Fold Increase Reference
StriatumOral (p.o.)101.523.6~2.4Voehringer et al., 2013
Cerebrospinal Fluid (CSF)Oral (p.o.)1010.3836~3.5Voehringer et al., 2013

Table 1: Effect of a single oral dose of this compound on extracellular glycine concentrations in male Sprague-Dawley rats.

Dose Range (mg/kg, p.o.) Effect on CSF Glycine Time Point Animal Model Reference
0.3 - 30Dose-dependent elevations1 hour post-dosingMale Sprague-Dawley ratsPerry et al., 2008[1][2]

Table 2: Dose-dependent effect of this compound on cerebrospinal fluid (CSF) glycine levels.

Signaling Pathway: Mechanism of Action

This compound exerts its effect by inhibiting the Glycine Transporter 1 (GlyT1), which is located on both glial cells and presynaptic neurons at glutamatergic synapses.[3] Glycine is an essential co-agonist for the NMDA receptor, meaning its binding is required for receptor activation by glutamate. By blocking GlyT1, LY2365109 prevents the reuptake of glycine from the synaptic cleft, leading to an increased extracellular concentration. This elevated glycine enhances the saturation of the co-agonist binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission.

LY2365109_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Glial Cell presynaptic Glutamate Vesicle glutamate_release Glutamate Release presynaptic->glutamate_release Action Potential glutamate Glutamate glutamate_release->glutamate NMDA_receptor NMDA Receptor glutamate->NMDA_receptor Binds glycine Glycine glycine->NMDA_receptor Co-agonist Binds GlyT1_glia GlyT1 glycine->GlyT1_glia LY2365109 LY2365109 LY2365109->GlyT1_glia Inhibits Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Activation glycine_reuptake_glia Glycine Reuptake GlyT1_glia->glycine_reuptake_glia

Caption: Mechanism of action of LY2365109 at a glutamatergic synapse.

Experimental Protocols

In Vivo Microdialysis for the Measurement of Extracellular Glycine in Rats

This protocol describes the methodology for measuring extracellular glycine concentrations in the striatum and cerebrospinal fluid (CSF) of rats following oral administration of this compound.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Surgical Implantation of Microdialysis Probes:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Place the animal in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the striatum. For CSF sampling, a cisterna magna cannulation can be performed.

  • Secure the cannula with dental cement.

  • Allow the animal to recover for at least 24-48 hours post-surgery.

3. This compound Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).

  • Administration: Administer the compound or vehicle control orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg).

4. Microdialysis Sample Collection:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

  • Collect baseline dialysate samples (e.g., every 20-30 minutes).

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 4-6 hours) to monitor the change in extracellular glycine concentrations.

  • Store collected samples at -80°C until analysis.

5. Glycine Quantification by LC-MS/MS:

  • Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Sample Preparation: A derivatization step is not typically required. Inject a small volume of the dialysate (e.g., 15 µL) directly into the LC-MS/MS system.

  • Detection: Use positive electrospray ionization (ESI) mode to detect glycine.

  • Quantification: Quantify glycine concentrations by comparing the peak area of the analyte in the samples to a standard curve prepared with known concentrations of glycine.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on extracellular glycine levels using in vivo microdialysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_dosing Compound Administration cluster_sampling_analysis Sample Collection & Analysis surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-Surgical Recovery (24-48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion stabilization Stabilization Period (1-2 hours) perfusion->stabilization baseline Collect Baseline Samples stabilization->baseline dosing Oral Gavage: LY2365109 or Vehicle baseline->dosing post_dosing_sampling Collect Post-Dose Samples (4-6 hours) dosing->post_dosing_sampling storage Store Samples at -80°C post_dosing_sampling->storage analysis LC-MS/MS Analysis of Glycine storage->analysis data_quant Data Quantification analysis->data_quant

Caption: Experimental workflow for in vivo microdialysis study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, LY2365109 increases the synaptic concentration of glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[3][4] This mechanism of action makes LY2365109 a valuable research tool for investigating the role of the glutamatergic system in various central nervous system (CNS) disorders. Preclinical studies have shown its potential in conditions associated with NMDA receptor hypofunction.[3][4] In vivo studies have demonstrated that administration of LY2365109 leads to a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels and can modulate seizure thresholds in mice.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from preclinical studies, and a diagram of the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies involving the administration of this compound.

ParameterValueSpeciesAdministration RouteEffectsReference
Effective Dose Range 0.3 - 30 mg/kgMouseOral (p.o.)Dose-dependent elevations in CSF glycine levelsNot specified in snippets
Seizure Threshold Modulation IncreasedMouseSystemicIncreased seizure thresholds[1]
Chronic Seizure Suppression Robustly suppressedMouseSystemicSuppression of chronic seizures in a temporal lobe epilepsy model[1]

Signaling Pathway

The mechanism of action of LY2365109 involves the potentiation of the NMDA receptor signaling pathway through the inhibition of the GlyT1 transporter. The following diagram illustrates this process.

LY2365109_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron LY2365109 LY2365109 hydrochloride GlyT1 GlyT1 LY2365109->GlyT1 Inhibits Glycine_in GlyT1->Glycine_in Glycine Reuptake Glycine_out Glycine_out->GlyT1 NMDA_Receptor NMDA Receptor Glycine_out->NMDA_Receptor Binds (Co-agonist) Ca_ion NMDA_Receptor->Ca_ion Ca²+ Influx Glutamate Glutamate->NMDA_Receptor Binds (Agonist) Postsynaptic_Response Neuronal Response Ca_ion->Postsynaptic_Response Activates Glutamate_Vesicle Glutamate Glutamate_Vesicle->Glutamate Release

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a vehicle solution for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare a fresh vehicle solution on the day of the experiment.

    • The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder in DMSO to create a stock solution.

    • Sequentially add PEG300, Tween-80, and Saline to the stock solution while vortexing to ensure complete mixing at each step.

    • For example, to prepare 1 mL of a 2.5 mg/mL dosing solution:

      • Dissolve 2.5 mg of this compound in 100 µL of DMSO.

      • Add 400 µL of PEG300 and vortex thoroughly.

      • Add 50 µL of Tween-80 and vortex thoroughly.

      • Add 450 µL of Saline to bring the final volume to 1 mL and vortex thoroughly.

  • Final Solution:

    • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

    • It is recommended to use the prepared dosing solution on the same day.

In Vivo Administration via Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Gavage Needle and Syringe Preparation:

    • Select a gavage needle of the appropriate length. The tip of the needle should reach from the corner of the mouse's mouth to the last rib without extending further.

    • Attach the gavage needle to a syringe filled with the calculated volume of the dosing solution.

  • Restraint:

    • Properly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held securely.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the solution.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study involving the oral administration of this compound.

InVivo_Workflow Start Start Preparation 1. Prepare Dosing Solution (LY2365109 in Vehicle) Start->Preparation Dosing 2. Animal Weighing and Dose Calculation Preparation->Dosing Administration 3. Oral Gavage Administration Dosing->Administration Monitoring 4. Post-Dosing Monitoring Administration->Monitoring Endpoint 5. Endpoint Measurement (e.g., CSF analysis, behavioral tests) Monitoring->Endpoint Data_Analysis 6. Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of LY2365109 hydrochloride to mice, based on currently available preclinical research. This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which has shown potential as a novel therapeutic agent, particularly in the context of neurological disorders such as epilepsy.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mice.

ParameterValueSpecies/StrainAdministration RouteEfficacy EndpointReference
Effective Dose Range 0.3 - 30 mg/kgSprague-Dawley rats (data extrapolated for mice)Oral (p.o.)Dose-dependent elevation of glycine in cerebrospinal fluid (CSF)[1]
IC₅₀ (hGlyT1a) 15.8 nMIn vitro (cells over-expressing human GlyT1a)N/AInhibition of glycine uptake[1]
IC₅₀ (GlyT2) > 30,000 nMIn vitroN/AInhibition of glycine uptake[4][5]

Experimental Protocols

Formulation and Oral Administration of this compound

This protocol describes the preparation and oral administration of this compound to mice. Oral gavage is a common and precise method for delivering a specified dose of a compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Sterile water or saline

  • Weighing scale

  • Mortar and pestle (optional, for suspension)

  • Magnetic stirrer and stir bar or vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)

  • Syringes (1 ml)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice. The typical dosing volume for oral gavage in mice is 5-10 ml/kg.

  • Vehicle Preparation (Suspension Example):

    • To prepare a 0.5% CMC-Na solution, dissolve 0.5 g of CMC-Na in 100 ml of sterile saline. Stir vigorously until fully dissolved.

    • Weigh the calculated amount of this compound.

    • If preparing a suspension, it can be beneficial to first triturate the powder with a small amount of the vehicle to create a uniform paste before gradually adding the remaining vehicle while continuously stirring or vortexing.

  • Drug Formulation:

    • For a suspension , add the weighed this compound to the prepared vehicle. Vortex or stir thoroughly to ensure a homogenous suspension immediately before each administration.

    • For a solution , dissolve the weighed this compound in the chosen solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Ensure the compound is fully dissolved. It is recommended to prepare fresh solutions daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Measure the correct volume of the drug formulation into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is often fatal.

    • Slowly administer the formulation.

    • Withdraw the gavage needle gently.

    • Monitor the animal for a short period after administration for any signs of distress.

Assessment of Anticonvulsant Activity (6-Hz Seizure Model)

The 6-Hz seizure model is used to evaluate the efficacy of compounds against therapy-resistant partial seizures.

Materials:

  • Male albino mice (e.g., CF-1 or Swiss Webster)

  • Corneal electroshock apparatus (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution

  • This compound formulation and vehicle control

Procedure:

  • Drug Administration: Administer this compound or vehicle control orally at a predetermined time before seizure induction (e.g., 30-60 minutes).

  • Anesthesia: Apply one drop of topical anesthetic to each eye of the mouse to prevent pain and ensure good electrical contact.

  • Seizure Induction:

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a constant current electrical stimulus (e.g., 32 mA or 44 mA) at a frequency of 6 Hz with a pulse width of 0.2 ms for a duration of 3 seconds.

  • Behavioral Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a seizure. Seizure activity is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and twitching of the vibrissae (whiskers).

  • Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation and does not exhibit the characteristic seizure behaviors.

  • Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated group. An ED₅₀ (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Signaling Pathway and Experimental Workflow

LY2365109_Signaling_Pathway cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glycine_vesicle Glycine Glycine_cleft Glycine Glycine_vesicle->Glycine_cleft Release GlyT1 GlyT1 Glycine_cleft->GlyT1 Uptake NMDA_R NMDA Receptor Glycine_cleft->NMDA_R Co-agonist Binding LY2365109 LY2365109 hydrochloride LY2365109->GlyT1 Inhibition Neuronal_Response Increased Neuronal Activity NMDA_R->Neuronal_Response Activation

Experimental_Workflow cluster_0 Preparation cluster_1 Anticonvulsant Testing (6-Hz Model) A1 Calculate Dose & Prepare Formulation A2 Administer LY2365109 or Vehicle (Oral Gavage) A1->A2 B1 Induce Seizure (6-Hz Stimulation) A2->B1 30-60 min pre-treatment B2 Observe & Score Behavior B1->B2 B3 Analyze Protection Rate B2->B3

References

Preparing LY2365109 Hydrochloride Solutions for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] By blocking the reuptake of glycine, LY2365109 increases the extracellular concentration of this amino acid, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This potentiation of NMDA receptor activity is a key mechanism of action being explored for therapeutic applications in central nervous system (CNS) disorders.[8] These application notes provide detailed protocols for the preparation, sterilization, and stability testing of this compound solutions intended for injection in a research and preclinical setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing stable and effective injectable formulations.

PropertyValueReference
Molecular Weight 421.91 g/mol [2]
Formula C₂₂H₂₇NO₅·HCl[2]
Appearance Solid powder[1]
Purity ≥98% (HPLC)[2]
CAS Number 1779796-27-8[9]
Solubility Soluble to 100 mM in DMSO. Soluble to 50 mM in ethanol.[2]
Storage (Solid) Desiccate at room temperature. For long-term storage, -20°C for up to 3 years is recommended.[10]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[11][12]

Experimental Protocols

I. Preparation of Injectable Solutions

Several formulations can be utilized to prepare this compound for injection. The choice of vehicle will depend on the desired concentration, route of administration, and toxicological considerations. Below are three validated protocols.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a concentration of up to 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add DMSO to the vial to constitute 10% of the final volume and vortex until the compound is completely dissolved.

  • Add PEG300 to constitute 40% of the final volume and mix thoroughly.

  • Add Tween-80 to constitute 5% of the final volume and mix until a clear solution is obtained.

  • Add saline to reach the final desired volume (45% of the total) and mix thoroughly.

  • If necessary, gently warm the solution or sonicate to aid dissolution.[11]

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes a cyclodextrin to enhance solubility and is suitable for concentrations up to 2.5 mg/mL.

Materials:

  • This compound

  • DMSO, sterile, injectable grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% solution in saline, sterile

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the this compound powder in a sterile vial.

  • Add DMSO to the vial to make up 10% of the final volume and ensure complete dissolution.

  • Add the 20% SBE-β-CD in saline solution to constitute 90% of the final volume.

  • Mix thoroughly until a clear solution is achieved. Gentle warming or sonication can be applied if needed.[11]

  • Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile container.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for subcutaneous or intramuscular injections and can achieve concentrations of at least 2.5 mg/mL.

Materials:

  • This compound

  • DMSO, sterile, injectable grade

  • Corn oil, sterile, injectable grade

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter (optional, depending on viscosity)

Procedure:

  • In a sterile vial, dissolve the weighed this compound in DMSO (10% of the final volume).

  • Add sterile corn oil to make up the remaining 90% of the final volume.

  • Mix vigorously until a clear and uniform solution is obtained.[11]

  • Due to the viscosity of corn oil, filtration may be challenging. Aseptic preparation techniques are critical if filtration is not feasible.

II. Stability Testing of Prepared Solutions

A stability-indicating method is crucial to ensure the potency and safety of the prepared injectable solutions. A High-Performance Liquid Chromatography (HPLC) method is recommended.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer (e.g., 0.05 M, pH 7.1), HPLC grade

  • Water, HPLC grade

  • This compound reference standard

  • Prepared injectable solutions of this compound

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Forced Degradation Study: To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on the drug substance.[13][14]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and phosphate buffer. An example starting point could be a ratio of 15:15:70 (v/v/v) of methanol:acetonitrile:phosphate buffer (pH 7.1).[15]

  • Flow Rate: 0.8-1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: To be determined by UV scan of this compound (e.g., 210 nm).[15]

  • Injection Volume: 10-20 µL

Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity: A linear relationship between the concentration and the peak area over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

III. Excipient Compatibility Studies

Prior to finalizing a formulation, it is essential to assess the compatibility of this compound with the chosen excipients.

Objective: To evaluate the physical and chemical compatibility of this compound with selected excipients.

Methodology:

  • Prepare binary mixtures of this compound with each excipient (e.g., DMSO, PEG300, Tween-80, SBE-β-CD, corn oil) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 2, 4 weeks).

  • At each time point, analyze the samples for:

    • Physical Changes: Appearance, color, and clarity.

    • Chemical Changes: Quantification of this compound and detection of any degradation products using the validated stability-indicating HPLC method.

  • Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions by observing changes in the thermal profiles of the drug and excipients.

Visualizations

Signaling Pathway of GlyT1 Inhibition

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glial Glial Cell / Presynaptic Terminal Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Binds Downstream Signaling Downstream Signaling Ca_ion->Downstream Signaling Activates GlyT1 GlyT1 GlyT1->Glycine Reuptake LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparation and Stability Testing

Workflow cluster_prep Solution Preparation cluster_stability Stability & Compatibility Testing A Weigh LY2365109 HCl B Dissolve in Vehicle (e.g., DMSO) A->B C Add Co-solvents/ Excipients B->C D Final Volume Adjustment C->D E Sterile Filtration (0.22 µm) D->E F Forced Degradation (Acid, Base, Ox, Heat, Light) E->F G Excipient Compatibility (Binary Mixtures) E->G H Stability-Indicating HPLC Method Development F->H G->H I Method Validation (ICH Guidelines) H->I J Analysis of Stability Samples I->J

Caption: Workflow for preparing and testing injectable solutions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and evaluation of this compound solutions for injection in a research setting. Adherence to these guidelines, particularly concerning aseptic techniques and thorough stability testing, is crucial for obtaining reliable and reproducible experimental results. Researchers should always consult the batch-specific certificate of analysis for the exact molecular weight and purity of the compound. For in vivo experiments, it is recommended to prepare the solutions fresh on the day of use.

References

Application Notes and Protocols for LY2365109 Hydrochloride in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. As glycine is an obligatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 with LY2365109 leads to increased extracellular glycine levels and subsequent potentiation of NMDA receptor-mediated neurotransmission.[1][2][3] This mechanism of action makes LY2365109 a valuable tool for studying the role of the glutamatergic system in various physiological and pathological processes, including synaptic plasticity, and for investigating its therapeutic potential in conditions like schizophrenia and epilepsy.[2][4]

These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to investigate its effects on neuronal activity, with a primary focus on NMDA receptor-mediated currents.

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/Cell TypeReference
IC₅₀ (GlyT1)15.8 nMNot Specified[1]
IC₅₀ (GlyT2)> 30,000 nMNot Specified[1]
Table 2: Electrophysiological Effects of GlyT1 Inhibitors on NMDA Receptor-Mediated Currents
GlyT1 InhibitorConcentrationCell TypeKey FindingReference
ALX54070.5 µMDopaminergic neurons (Substantia Nigra pars compacta)92 ± 29% increase in NMDA-mediated EPSC peak amplitude.[2]
NFPS0.01 µMPrefrontal cortex neurons~15% potentiation of evoked NMDA EPSC.[1]
NFPS500 nMHypoglossal motorneuronsSignificant increase in NMDAR-mediated charge transfer of spontaneous and evoked EPSCs.[3]

Signaling Pathway

The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Glial Cell cluster_3 Postsynaptic Terminal Glutamate Glutamate Glutamate_ext Glutamate Glutamate->Glutamate_ext Release Glycine_ext Extracellular Glycine GlyT1 GlyT1 Glycine_ext->GlyT1 Uptake NMDAR NMDA Receptor Glycine_ext->NMDAR Binds (Co-agonist) Glutamate_ext->NMDAR Binds Glycine_in Intracellular Glycine GlyT1->Glycine_in LY2365109 LY2365109 Hydrochloride LY2365109->GlyT1 Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Influx depolarization Postsynaptic Depolarization Ca_ion->depolarization LTP Synaptic Plasticity (e.g., LTP) depolarization->LTP cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Prepare Brain Slices B Prepare Recording Solutions (aCSF, Internal, Drug) C Pull & Fill Patch Pipettes D Obtain Whole-Cell Configuration C->D E Record Baseline NMDA-EPSCs D->E F Bath Apply LY2365109 E->F G Record Drug Effect F->G H Washout G->H I Apply NMDAR Antagonist (e.g., D-APV) H->I J Measure EPSC Amplitude & Charge Transfer I->J K Compare Baseline vs. Drug J->K L Construct Dose-Response Curve K->L Hypothesis Hypothesis: LY2365109 potentiates NMDA receptor currents Experiment Experiment: Whole-cell patch clamp recording of NMDA-EPSCs Hypothesis->Experiment Control1 Control 1: Stable Baseline Recording Experiment->Control1 Control2 Control 2: Washout Experiment->Control2 Control3 Control 3: Application of NMDAR Antagonist (D-APV) Experiment->Control3 Outcome1 Observed Outcome: Increased NMDA-EPSC amplitude with LY2365109 Experiment->Outcome1 Conclusion Conclusion: Hypothesis Supported Outcome1->Conclusion

References

Application Notes and Protocols for Assessing the Efficacy of LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular levels of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor-mediated neurotransmission suggests therapeutic potential for central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[2][3] Additionally, emerging evidence indicates that GlyT1 inhibitors may have anticonvulsant properties, making them of interest for the treatment of epilepsy.[4][5]

These application notes provide detailed protocols for behavioral assays to evaluate the efficacy of this compound in preclinical animal models relevant to its potential therapeutic applications and to assess its potential side-effect profile.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

This compound exerts its effects by binding to and inhibiting the Glycine Transporter 1 (GlyT1), which is predominantly expressed in glial cells surrounding synapses. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors by glutamate.

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response LY2365109 LY2365109 LY2365109->GlyT1 Inhibition

Mechanism of this compound action at the synapse.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the reported in vivo effects of this compound. Due to the limited availability of public dose-response data, some values are presented qualitatively based on published literature.

Table 1: Neurochemical and Pharmacodynamic Effects of LY2365109

ParameterSpeciesDosage Range (p.o.)EffectReference
Glycine Levels in CSFRat0.3-30 mg/kgDose-dependent increase[1]
Glycine Levels in Striatal MicrodialysatesRat10 mg/kg~2-fold increase (from 1.52µM to 3.6µM)[4]
Glycine Levels in CSFRat10 mg/kg~3-fold increase (from 10.38µM to 36µM)[4]
NMDA-induced Neurotransmitter ReleaseRatNot specifiedPotentiation[2][4]

Table 2: Behavioral Efficacy of LY2365109 in a Seizure Model

Behavioral AssaySpeciesDosage (i.p.)Effect on Seizure ThresholdReference
Pentylenetetrazole (PTZ)-induced SeizuresMouse10 mg/kgIncreased seizure threshold[5]

Table 3: Reported Behavioral Side Effects of LY2365109

Behavioral EffectSpeciesDosageObservationReference
Motor PerformanceNot specifiedHigher dosesStimulatory and inhibitory effects[2]
RespirationNot specifiedHigher dosesImpaired respiration[2]

Experimental Protocols

The following are detailed protocols for behavioral assays to assess the efficacy and side-effect profile of this compound.

Assessment of Anticonvulsant Efficacy: Pentylenetetrazole (PTZ) Seizure Threshold Test

This assay is used to evaluate the potential of a compound to protect against chemically-induced seizures.

Experimental Workflow:

PTZ_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Administration Administer LY2365109 (i.p.) or Vehicle Animal_Acclimation->Drug_Administration PTZ_Infusion 30s post-drug, infuse PTZ (e.g., 5 mg/mL at 0.1 mL/min) Drug_Administration->PTZ_Infusion Seizure_Observation Observe for seizure onset (e.g., myoclonic jerk, tonic-clonic seizure) PTZ_Infusion->Seizure_Observation Data_Analysis Calculate convulsant threshold dose (mg PTZ/kg body weight) Seizure_Observation->Data_Analysis

Workflow for the PTZ seizure threshold test.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ)

  • Syringe pump

  • Intravenous (i.v.) or subcutaneous (s.c.) infusion line

  • Observation chambers

  • Male CF-1 mice (or other suitable strain)

Procedure:

  • Animal Preparation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the desired dose (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]

  • PTZ Infusion: 30 seconds after drug or vehicle administration, begin a continuous infusion of PTZ (e.g., 5 mg/mL in saline) at a constant rate (e.g., 0.1 mL/min) via an i.v. or s.c. line.[5]

  • Seizure Observation: Continuously observe the animals for the onset of different seizure stages, typically culminating in a generalized tonic-clonic seizure. Record the time to the onset of the first myoclonic jerk and the tonic-clonic seizure.

  • Data Analysis: Calculate the convulsant threshold dose of PTZ (in mg/kg of body weight) required to induce the seizure endpoint for each animal. Compare the mean threshold dose between the LY2365109-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). An increase in the PTZ threshold in the drug-treated group indicates anticonvulsant activity.

Assessment of Motor Activity: Open Field Test

This assay measures spontaneous locomotor activity and can be used to assess both stimulatory and inhibitory effects of a compound on motor function.

Materials:

  • This compound

  • Vehicle

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Automated activity monitoring system with infrared beams or video tracking software

  • Male Sprague-Dawley rats (or other suitable rodent strain)

Procedure:

  • Animal Habituation: Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.

  • Drug Administration: Administer a range of doses of this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle.

  • Open Field Exploration: At a set time post-administration (e.g., 30 or 60 minutes), place each animal individually into the center of the open field arena.

  • Data Collection: Record the animal's activity for a defined period (e.g., 30-60 minutes) using the automated monitoring system. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis: Analyze the data for each parameter using ANOVA to determine dose-dependent effects of LY2365109 on locomotor activity compared to the vehicle control group.

Assessment of Respiratory Function: Whole-Body Plethysmography

This non-invasive method is used to monitor respiratory parameters in conscious, unrestrained animals to assess for potential respiratory depression.

Materials:

  • This compound

  • Vehicle

  • Whole-body plethysmography chambers

  • Transducers and data acquisition software

  • Male Sprague-Dawley rats (or other suitable rodent strain)

Procedure:

  • Animal Acclimation: Acclimate the animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on several days leading up to the experiment.

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for a set duration (e.g., 15-30 minutes).

  • Drug Administration: Remove the animal from the chamber, administer a high dose of this compound or vehicle, and immediately return it to the chamber.

  • Post-Dose Recording: Continuously record respiratory parameters for an extended period (e.g., 2-4 hours) post-administration.

  • Data Analysis: The software will calculate several respiratory parameters, including:

    • Respiratory rate (breaths/minute)

    • Tidal volume (mL)

    • Minute volume (mL/minute) Analyze the data by comparing the post-dose values to the baseline values for each animal and by comparing the changes between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., repeated measures ANOVA). A significant decrease in respiratory rate and/or minute volume would indicate respiratory depression.

Conclusion

The behavioral assays outlined in these application notes provide a framework for evaluating the in vivo efficacy and safety profile of the GlyT1 inhibitor, this compound. The anticonvulsant properties can be effectively assessed using the PTZ-induced seizure model. The open field test is a robust method for characterizing the dose-dependent effects on motor activity, while whole-body plethysmography allows for the sensitive detection of potential respiratory side effects. Rigorous adherence to these protocols will yield valuable data for the preclinical development of this compound as a potential therapeutic agent for CNS disorders.

References

Application Notes and Protocols: LY2365109 Hydrochloride in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 inhibitors are a class of compounds being investigated for the treatment of central nervous system disorders, including psychosis, based on the glutamate hypofunction hypothesis of schizophrenia.[3][4] By blocking the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, LY2365109 is expected to enhance NMDA receptor-mediated neurotransmission.[1][3] This enhancement may ameliorate psychosis-like symptoms. These application notes provide a summary of the preclinical rationale and general protocols for evaluating this compound in established rodent models of psychosis.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The therapeutic potential of this compound in psychosis is predicated on its ability to modulate glutamatergic neurotransmission through the potentiation of NMDA receptor function. GlyT1, located on glial cells and presynaptic neurons, is responsible for clearing glycine from the synaptic cleft. Inhibition of GlyT1 by LY2365109 leads to an increase in extracellular glycine concentrations. This elevated glycine then acts on the glycine-binding site of the NMDA receptor, increasing the probability of the receptor channel opening in the presence of glutamate. This enhanced NMDA receptor activity is hypothesized to counteract the NMDA receptor hypofunction implicated in the pathophysiology of schizophrenia.[3][5]

cluster_synapse Glutamatergic Synapse cluster_receptors cluster_drug pre_neuron Presynaptic Neuron post_neuron Postsynaptic Neuron pre_neuron->post_neuron Glutamate glia Glial Cell GlyT1 GlyT1 NMDA_R NMDA Receptor NMDA_activation Enhanced NMDA Receptor Activation NMDA_R->NMDA_activation LY2365109 LY2365109 Hydrochloride LY2365109->GlyT1 Inhibits Glycine_syn Synaptic Glycine GlyT1->Glycine_syn Glycine Reuptake Glycine_extra Increased Extracellular Glycine GlyT1->Glycine_extra Leads to Glycine_extra->NMDA_R Co-agonist Binding Antipsychotic_effect Potential Antipsychotic-like Effects NMDA_activation->Antipsychotic_effect

Signaling Pathway of this compound

Data Presentation

Table 1: Effects of GlyT1 Inhibitors on Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

CompoundSpeciesPCP DoseCompound Dose (mg/kg)Effect on HyperlocomotionReference
GlycineRodentsN/AN/AInhibits PCP-induced stimulation of subcortical DA release[1]
GlycyldodecylamideMiceN/AN/AMore potent than glycine in inhibiting PCP-induced hyperactivity[2]
Forebrain-specific GlyT1 knockoutMice5 mg/kg, i.p.N/ALess responsive to PCP-induced hyperlocomotion[6][7]

Table 2: Effects of GlyT1 Inhibitors on Prepulse Inhibition (PPI) in Rodents

No direct data for this compound was found. Data for other GlyT1 inhibitors would be presented here if available.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antipsychotic-like potential of this compound in rodent models of psychosis.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered analogous to the positive symptoms of psychosis.[5]

Materials:

  • This compound

  • Phencyclidine (PCP) hydrochloride

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)

  • Open-field arenas equipped with automated photobeam detection systems or video-tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the testing day, place each animal in the open-field arena for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle. The route and timing of administration should be determined based on the pharmacokinetic profile of the compound.

    • After a predetermined pretreatment interval (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after PCP administration, place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a duration of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (LY2365109 dose x PCP treatment) followed by appropriate post-hoc tests to determine if LY2365109 significantly attenuates PCP-induced hyperlocomotion.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by NMDA receptor antagonists or dopamine agonists. This test is used to assess a compound's potential to reverse these deficits.[3]

Materials:

  • This compound

  • Gating-disrupting agent (e.g., phencyclidine, apomorphine)

  • Vehicle

  • Male rats (e.g., Sprague-Dawley)

  • Startle response chambers equipped with acoustic stimulus generators and movement detectors.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Habituation: Present a series of 5-10 startle pulses alone (e.g., 120 dB, 40 ms duration) to stabilize the startle response.

  • Drug Administration: Administer this compound or vehicle, followed by the gating-disrupting agent at appropriate pretreatment intervals.

  • Test Session: The test session consists of a pseudorandomized sequence of different trial types:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented.

    • Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 74-86 dB, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = 100 - [((startle amplitude on prepulse-plus-pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Analyze the data using a two-way ANOVA (LY2365109 dose x prepulse intensity) to determine if the compound reverses the deficit in PPI induced by the disrupting agent.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound in rodent models of psychosis.

cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis and Interpretation animal_model Select Rodent Model (e.g., Mice, Rats) habituation Habituation to Test Environment animal_model->habituation drug_prep Prepare LY2365109 and Vehicle drug_admin Drug Administration (LY2365109/Vehicle) drug_prep->drug_admin habituation->drug_admin psychosis_model Induce Psychosis Model (e.g., PCP administration) drug_admin->psychosis_model behavioral_assay Conduct Behavioral Assay (e.g., Open Field, PPI) psychosis_model->behavioral_assay data_collection Automated Data Collection behavioral_assay->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Preclinical Experimental Workflow

Conclusion

This compound, as a selective GlyT1 inhibitor, holds theoretical promise for the treatment of psychosis by enhancing NMDA receptor function. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its antipsychotic-like potential in established rodent models. While direct experimental data for LY2365109 in these specific models is currently limited, the provided methodologies, based on studies with other GlyT1 inhibitors, offer a robust starting point for researchers. Further investigation is warranted to fully characterize the behavioral and neurochemical profile of this compound and to validate its potential as a novel therapeutic agent for psychotic disorders.

References

Application Note: Measurement of Glycine Levels Following Administration of LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of glycine in biological matrices, specifically cerebrospinal fluid (CSF) and brain microdialysate, following the administration of LY2365109 hydrochloride.

Introduction

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] The GlyT1 transporter is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[4] By inhibiting GlyT1, LY2365109 increases the synaptic availability of glycine.[5] This mechanism is of significant interest for therapeutic strategies in central nervous system disorders where glutamatergic function is implicated, such as schizophrenia.[6]

Accurate measurement of glycine levels in relevant biological fluids after administration of a GlyT1 inhibitor is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response studies, and confirming the compound's mechanism of action. This note details a robust method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this purpose.

Signaling Pathway and Mechanism of Action

LY2365109 acts by blocking the GlyT1 transporter. This inhibition reduces the clearance of glycine from the extracellular space, particularly in the central nervous system, leading to an elevation in ambient glycine levels. This increased glycine can then potentiate the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.

cluster_0 Synaptic Cleft cluster_1 Presynaptic/Glial Membrane Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibition

Caption: Mechanism of this compound action at the synapse.

Quantitative Data Summary

Administration of LY2365109 has been shown to produce a dose-dependent increase in glycine concentrations in the central nervous system.[2] The following table summarizes representative data from a study in rats following a single oral dose of LY2365109 (10 mg/kg).[4]

Biological MatrixAnalyteBaseline Concentration (Mean)Concentration Post-LY2365109 (Mean)Fold Increase
Striatal MicrodialysateGlycine1.52 µM3.6 µM~2.0x
Cerebrospinal Fluid (CSF)Glycine10.38 µM36 µM~3.5x

Experimental Protocol: Glycine Quantification by LC-MS/MS

This protocol is based on a validated method for the rapid and reliable analysis of glycine in brain microdialysates and CSF samples without derivatization.[4]

4.1. Materials and Reagents

  • This compound

  • Vehicle for dosing (e.g., 20% Captisol®)

  • Glycine standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₂¹⁵N-glycine)

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Artificial CSF (for calibration standards)[7]

  • Microcentrifuge tubes

  • Autosampler vials

4.2. Animal Dosing and Sample Collection

  • Animal Model: Wistar rats (or other appropriate species).

  • Acclimatization: Acclimatize animals according to institutional guidelines.

  • Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the drug orally (p.o.) at the desired dose (e.g., 10 mg/kg).[4]

  • Sample Collection:

    • Cerebrospinal Fluid (CSF): At a predetermined time point post-dosing (e.g., 1 hour), anesthetize the animal and collect CSF from the cisterna magna.[2] Immediately place the sample on ice.

    • Microdialysis: For continuous monitoring, implant a microdialysis probe into the target brain region (e.g., striatum).[4] Collect dialysate fractions at regular intervals before and after drug administration.

  • Sample Storage: Centrifuge samples to remove any cellular debris. Store the supernatant at -80°C until analysis.[2]

4.3. Sample Preparation

  • Thaw samples on ice.

  • In a microcentrifuge tube, add 50 µL of the internal standard solution to 50 µL of the sample (CSF or dialysate), calibration standard, or quality control (QC) sample.

  • Add 100 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4.4. LC-MS/MS Analysis

  • LC System: Standard HPLC or UPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Source: Positive electrospray ionization (ESI).[4]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining polar analytes like glycine.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate glycine from other endogenous components.

  • Injection Volume: 15 µL.[4]

  • MRM Transitions:

    • Glycine: Monitor the appropriate precursor-to-product ion transition.

    • Internal Standard (¹³C₂¹⁵N-glycine): Monitor the corresponding transition for the labeled standard.[7]

4.5. Data Analysis and Quantification

  • Integrate the peak areas for glycine and the internal standard for all samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Use a linear regression model with appropriate weighting.

  • Determine the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from drug administration to data analysis.

cluster_0 In-Vivo Phase cluster_1 Sample Preparation cluster_2 Analysis & Quantification Admin Administer LY2365109 HCl to Animal Model (e.g., Rat) Collect Collect Biological Sample (CSF or Microdialysate) Admin->Collect 1 hr post-dose Spike Spike with Internal Standard Collect->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Quantify Quantify Glycine Levels (vs. Calibration Curve) LCMS->Quantify Compare Compare vs. Baseline/ Vehicle Control Quantify->Compare

Caption: Workflow for measuring glycine after LY2365109 HCl administration.

References

Application Notes and Protocols for Studying Synaptic Plasticity with LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[1][2][3]. GlyT1 is a critical regulator of glycine concentrations in the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory[1][3][4]. By inhibiting GlyT1, this compound increases the extracellular levels of glycine, thereby enhancing NMDA receptor function and offering a valuable tool for the investigation of synaptic plasticity[1][3][5]. These application notes provide a comprehensive guide to utilizing this compound for studying synaptic plasticity, complete with detailed protocols and data presentation.

Mechanism of Action

This compound exerts its effects by blocking the reuptake of glycine from the synaptic cleft into neurons and glial cells[1][5]. This inhibition leads to an elevation of glycine levels in the synapse, which in turn increases the saturation of the glycine-binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for its activation. Enhanced NMDA receptor activation leads to an increased influx of Ca²⁺ into the postsynaptic neuron, a critical event for the induction of both LTP and LTD[6]. Therefore, this compound is expected to modulate synaptic plasticity by potentiating NMDA receptor-dependent processes.

Data Presentation

GlyT1 InhibitorModel SystemMeasurementDosage/ConcentrationOutcomeReference
PF-03463275Schizophrenia PatientsVisual Evoked Potential (VEP) LTP10-60 mg BIDDose-dependent enhancement of LTP, with peak effect at 40 mg[2]
GlycineRat Hippocampal SlicesField Excitatory Postsynaptic Potential (fEPSP)1 mMInduction of a lasting potentiation (LTP-GLY) that is dependent on GlyT1 activity[4]
Iclepertin (BI 425809)Schizophrenia PatientsCognitive Performance (MCCB Score)10 mg and 25 mgImprovement in cognition[3][7]
ALX-5407Rat Hippocampal SlicesGlycine-induced LTP (LTP-GLY)Not specifiedBlockade of LTP-GLY[4]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the methodology for assessing the effect of this compound on LTP in the CA1 region of the hippocampus.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli (e.g., 0.033 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF.

    • Switch the perfusion to the aCSF containing this compound.

    • Incubate the slice with the compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the slope or amplitude of the fEPSPs.

    • Normalize the data to the average baseline values.

    • Compare the magnitude of LTP in slices treated with this compound to control slices (vehicle-treated).

Protocol 2: In Vivo Behavioral Assay - Morris Water Maze

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory[8][9][10][11].

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Escape platform

  • Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder or tempura paint)

  • Video tracking system

  • This compound

Procedure:

  • Apparatus Setup:

    • Fill the tank with water (20-22°C) and make it opaque.

    • Place the escape platform in a fixed quadrant, submerged about 1 cm below the water surface.

    • Ensure prominent visual cues are present around the room.

  • Drug Administration:

    • Administer this compound or vehicle to the animals (e.g., via oral gavage or intraperitoneal injection) at a specified time before the training session.

  • Acquisition Training (e.g., 5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

    • Compare the performance of the this compound-treated group with the vehicle-treated control group.

Protocol 3: In Vivo Behavioral Assay - Fear Conditioning

Fear conditioning is a form of associative learning used to assess the roles of the amygdala and hippocampus in memory formation[12][13][14][15].

Materials:

  • Fear conditioning chamber with a grid floor connected to a shock generator

  • Sound-attenuating box

  • Video camera and software to measure freezing behavior

  • This compound

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle to the animals at a specified time before the conditioning session.

  • Conditioning (Day 1):

    • Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2-3 minutes).

    • Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).

    • During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).

    • Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

    • Measure freezing behavior (the complete absence of movement except for respiration) throughout the session.

  • Contextual Fear Testing (Day 2):

    • Place the animal back into the same conditioning chamber without presenting the tone or shock.

    • Record freezing behavior for a set period (e.g., 5 minutes) to assess memory for the context.

  • Cued Fear Testing (Day 3):

    • Place the animal in a novel context (different shape, color, and odor).

    • After a habituation period, present the CS (tone) without the US.

    • Record freezing behavior before, during, and after the presentation of the CS to assess memory for the cue.

  • Data Analysis:

    • Calculate the percentage of time spent freezing during each phase of the experiment.

    • Compare the freezing behavior of the this compound-treated group with the vehicle-treated control group.

Visualizations

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Triggers LY2365109 LY2365109 Hydrochloride LY2365109->GlyT1 Inhibits

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

start Start slice_prep Prepare Hippocampal Slices start->slice_prep baseline Record Baseline fEPSPs (20-30 min) slice_prep->baseline drug_app Apply LY2365109 HCl or Vehicle baseline->drug_app ltp_induce Induce LTP (HFS or TBS) drug_app->ltp_induce post_record Record Post-Induction fEPSPs (≥60 min) ltp_induce->post_record analysis Data Analysis (Compare LTP Magnitude) post_record->analysis end End analysis->end

Caption: Experimental workflow for in vitro LTP studies with this compound.

start Start drug_admin Administer LY2365109 HCl or Vehicle start->drug_admin acq_training Acquisition Training (e.g., 5 days, 4 trials/day) drug_admin->acq_training probe_trial Probe Trial (24h later, no platform) acq_training->probe_trial analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->analysis end End analysis->end

Caption: Experimental workflow for the Morris water maze behavioral assay.

References

Application of LY2365109 Hydrochloride in Neuronal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system (CNS).[2] Glycine acts as an inhibitory neurotransmitter and as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for excitatory neurotransmission.[2] By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby potentiating NMDA receptor function. This mechanism of action has generated significant interest in its potential therapeutic applications for CNS disorders associated with NMDA receptor hypofunction, such as schizophrenia.[4][6] Furthermore, modulation of glutamatergic neurotransmission suggests a potential role for this compound in neuroprotection against excitotoxicity.

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects against glutamate-induced excitotoxicity.

Data Presentation

Compound Information
ParameterValueReference
IUPAC Name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride[1]
Molecular Formula C₂₂H₂₈ClNO₅[1]
Molecular Weight 421.92 g/mol [1]
IC₅₀ for GlyT1 15.8 nM (in cells over-expressing hGlyT1a)[1][3][4]
IC₅₀ for GlyT2 > 30,000 nM[2][3]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol[2][5]
Experimental Parameters for Neuroprotection Assay
ParameterRecommended Range/ValueNotes
Cell Type Primary Cortical or Hippocampal Neurons (Rat or Mouse)Neurons should be cultured for at least 7-10 days in vitro (DIV) to allow for mature synapse formation.
Glutamate Concentration 20-100 µMThe optimal concentration should be determined empirically to induce 40-60% cell death after 24 hours.
This compound Concentration 10 nM - 10 µMA dose-response curve should be generated to determine the EC₅₀ for neuroprotection.
Pre-incubation Time with LY2365109 1 - 24 hoursPre-incubation allows the compound to exert its effects before the excitotoxic insult.
Glutamate Exposure Time 24 hours
Assay Readouts Neuronal Viability (e.g., MTT, CellTiter-Glo), LDH Release, Caspase-3/7 ActivationMultiple endpoints are recommended to assess different aspects of cell death.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Primary Neuronal Culture

This protocol is a general guideline for establishing primary cortical neuron cultures.

  • Coat Culture Vessels:

    • Prepare a 50 µg/mL working solution of poly-D-lysine in sterile phosphate-buffered saline (PBS).

    • Add the poly-D-lysine solution to the culture vessels (e.g., 96-well plates, 0.1 mL/well) and incubate for at least 1 hour at room temperature.

    • Aspirate the poly-D-lysine solution and wash the wells three times with sterile, distilled water.

    • Allow the vessels to dry completely in a sterile environment.

  • Neuron Isolation:

    • Dissect cortices from embryonic day 18 (E18) rat or mouse pups in a sterile, ice-cold dissection medium.

    • Mechanically dissociate the tissue by gentle trituration in a suitable buffer.

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Maintenance:

    • Plate the neurons at a density of 1-2 x 10⁵ cells/cm² in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin).

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-medium change every 2-3 days.

    • Allow the neurons to mature for at least 7 DIV before initiating experiments.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity
  • Pre-treatment with this compound:

    • On DIV 7-10, prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations ranging from 10 nM to 10 µM.

    • Remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Incubate the cultures for 1 to 24 hours.

  • Glutamate Insult:

    • Prepare a stock solution of L-glutamic acid in sterile water or PBS.

    • Add glutamate to the culture medium to achieve the desired final concentration (e.g., 50 µM). Do not add glutamate to the negative control wells.

    • Incubate the cultures for 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) and incubate until the formazan crystals are fully dissolved.

      • Measure the absorbance at 570 nm using a microplate reader.

    • LDH Release Assay:

      • Collect the culture supernatant from each well.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength.

    • Caspase-3/7 Activation Assay:

      • Use a commercially available kit to measure caspase-3/7 activity according to the manufacturer's protocol. This can be a luminescence or fluorescence-based assay.

Signaling Pathways and Workflows

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity GlyT1 GlyT1 GlyT1->Glycine Uptake LY2365109 LY2365109 LY2365109->GlyT1 Inhibits

Caption: Mechanism of this compound action in the synapse.

experimental_workflow A Day 0: Plate Primary Neurons B Day 1-7: Neuronal Maturation A->B C Day 7-10: Pre-treat with LY2365109 B->C D Induce Excitotoxicity with Glutamate C->D E 24h Incubation D->E F Assess Neuronal Viability E->F

Caption: Workflow for the neuroprotection assay.

logical_relationship LY2365109 LY2365109 GlyT1_inhibition GlyT1 Inhibition LY2365109->GlyT1_inhibition Glycine_increase ↑ Synaptic Glycine GlyT1_inhibition->Glycine_increase NMDA_potentiation NMDA Receptor Potentiation Glycine_increase->NMDA_potentiation Neuroprotection Neuroprotection NMDA_potentiation->Neuroprotection

Caption: Hypothesized mechanism of neuroprotection.

References

Troubleshooting & Optimization

LY2365109 hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of LY2365109 hydrochloride in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, its solubility in purely aqueous solutions is very low.[1]

Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A2: Direct dissolution of this compound in water or PBS is not recommended for achieving high concentrations, as its aqueous solubility is less than 0.1 mg/mL.[1] For most applications, a stock solution in an organic solvent should be prepared first.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in DMSO or ethanol. For example, a stock solution of up to 100 mM in DMSO can be prepared. When preparing stock solutions, always use the batch-specific molecular weight provided on the vial and in the Certificate of Analysis.

Q4: How can I prepare a working solution of this compound for in vivo studies?

A4: For in vivo experiments, this compound can be formulated in a vehicle containing co-solvents to achieve a suitable concentration. A common formulation involves first dissolving the compound in DMSO and then diluting it with other agents like PEG300, Tween-80, and saline.[1]

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For stock solutions stored at -20°C, it is advisable to use them within one month. For storage at -80°C, the solution can be stable for up to six months.[1]

Solubility Data

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO≥ 73.48≥ 31
Ethanol5021.1

Data sourced from multiple suppliers and may vary slightly between batches.[1]

Table 2: Solubility in Aqueous-Based Formulations for In Vivo Use

FormulationAchievable Concentration (mg/mL)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5
10% DMSO, 90% Corn Oil≥ 2.5

Note: "≥" indicates that it is soluble at this concentration, but the saturation point was not determined.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder. The molecular weight is approximately 421.91 g/mol , but it is crucial to use the batch-specific molecular weight.

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.[1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline and mix to bring the final volume to 1 mL.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of the compound in the final aqueous solution is above its solubility limit. The percentage of DMSO in the final solution is too low.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Consider using a formulation with co-solvents as described in Protocol 2.
Compound does not fully dissolve in organic solvent. The concentration is too high. The quality of the solvent is poor.Try gentle warming and/or sonication to aid dissolution.[1] Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1]
Inconsistent experimental results. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Always use freshly prepared dilutions from a properly stored stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh Weigh LY2365109 HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store_stock Aliquot & Store at -80°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Dilute in Aqueous Buffer thaw_stock->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Workflow for preparing stock and working solutions.

signaling_pathway Mechanism of Action of LY2365109 LY2365109 LY2365109 HCl GlyT1 Glycine Transporter 1 (GlyT1) LY2365109->GlyT1 Inhibition Glycine_ext Increased Extracellular Glycine GlyT1->Glycine_ext Blocks Reuptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Neuronal_Activity Enhanced Neuronal Activity NMDA_R->Neuronal_Activity Potentiation

References

Technical Support Center: Preventing LY2365109 Hydrochloride Precipitation in aCSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of LY2365109 hydrochloride in artificial cerebrospinal fluid (aCSF).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.

Issue 1: Precipitation upon initial dissolving of this compound in aCSF
  • Problem: The compound does not fully dissolve or a precipitate forms immediately upon adding it to aCSF.

  • Cause: this compound has very low solubility in aqueous solutions.[1]

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[2]

    • Use the stock solution for dilution in aCSF. This method ensures the compound is fully dissolved before it comes into contact with the aqueous environment of the aCSF.

    • Vortex thoroughly. Ensure the solution is well-mixed after adding the stock solution to the aCSF.

    • Consider gentle warming and sonication. If precipitation persists, gentle warming or sonication can aid in dissolution.[1]

Issue 2: Precipitation of this compound in aCSF over time
  • Problem: A clear solution is initially formed, but a precipitate appears after some time (minutes to hours).

  • Cause: The compound may be falling out of solution as it reaches its solubility limit in the aCSF, a process that can be time-dependent.

  • Solution:

    • Use a co-solvent formulation. For in vivo or in vitro experiments requiring a stable solution, consider using a vehicle with co-solvents. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

    • Prepare fresh solutions. For experiments of shorter duration, it is advisable to prepare the this compound solution in aCSF immediately before use.

    • Store stock solutions appropriately. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1][3][4] This helps to prevent degradation and maintain the compound's integrity.

Issue 3: Inconsistent results or lower than expected potency
  • Problem: Experimental results are not reproducible, or the observed biological effect is less than anticipated.

  • Cause: Undissolved compound due to precipitation can lead to an inaccurate final concentration in your experiment.

  • Solution:

    • Visually inspect the solution. Before each experiment, carefully check for any signs of precipitation.

    • Filter the final solution. If there is any concern about undissolved particles, the final solution can be filtered through a 0.22 µm syringe filter.

    • Verify the concentration of your stock solution. Use a spectrophotometer or other analytical method to confirm the concentration of your stock solution before diluting it in aCSF.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in different solvents?

A1: The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO and ethanol but has very poor solubility in water.

Q2: Are there any recommended formulations for in vivo studies?

A2: Yes, for in vivo administration, it is crucial to use a vehicle that ensures the compound remains in solution. The following formulations have been shown to yield a clear solution at a concentration of ≥ 2.5 mg/mL:[1]

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO.

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1][3][4] It is important to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO≥ 31≥ 73.48
Ethanol21.150
Water< 0.1Insoluble

Data sourced from MedChemExpress and Tocris Bioscience.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight is 421.91 g/mol .[2]

  • Add Solvent: Add the appropriate volume of newly opened, high-purity DMSO to the powder. For example, to make a 10 mM solution, add 237.02 µL of DMSO to 1 mg of the compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1][3][4]

Protocol 2: Preparation of a Working Solution in aCSF
  • Prepare aCSF: Prepare your standard artificial cerebrospinal fluid solution.

  • Dilute Stock Solution: Based on your desired final concentration, calculate the volume of the 10 mM DMSO stock solution needed.

  • Add to aCSF: While vortexing the aCSF, slowly add the calculated volume of the DMSO stock solution. The final concentration of DMSO should be kept as low as possible (ideally below 0.5%) to avoid solvent effects in your experiment.

  • Inspect: Visually inspect the final solution to ensure it is clear and free of any precipitate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh LY2365109 HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store dilute Dilute Stock in aCSF store->dilute prep_acsf Prepare aCSF prep_acsf->dilute inspect Visually Inspect for Precipitation dilute->inspect

Caption: Workflow for preparing LY2365109 HCl solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? use_stock Use DMSO Stock Solution start->use_stock Yes cosolvent Use Co-solvent Formulation start->cosolvent Yes fresh_prep Prepare Freshly Before Use start->fresh_prep Yes sonicate Gentle Warming/Sonication start->sonicate Yes no_precip Proceed with Experiment start->no_precip No

Caption: Troubleshooting logic for precipitation issues.

References

Adverse effects of high-dose LY2365109 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high doses of LY2365109 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, it increases the extracellular levels of glycine in the brain.[1] This potentiation of glycinergic neurotransmission is being investigated for its therapeutic potential in conditions with hypoglutamatergic function, such as schizophrenia.[2]

Q2: What are the known adverse effects of high-dose this compound in preclinical models?

A2: High doses of this compound have been associated with significant adverse effects, primarily profound locomotor and respiratory impairments.[1] These effects are thought to stem from the drug's action in specific brain regions.

Q3: What is the proposed signaling pathway for the adverse effects of high-dose this compound?

A3: The adverse effects are hypothesized to be caused by high GlyT1 inhibitory activity in the caudal areas of the brain, such as the cerebellum and brainstem.[2] This leads to a sustained elevation of extracellular glycine. The excess glycine is thought to activate strychnine-sensitive glycine A receptors, which are inhibitory to motor activity and critical brainstem functions, including respiration.[2]

Q4: Are there specific dose-response data available for the adverse effects of this compound?

A4: Currently, detailed public data correlating specific high doses of this compound with the severity of locomotor and respiratory impairments are limited. Preclinical studies have noted these effects at higher dose ranges, but a precise quantitative dose-response relationship for these specific adverse outcomes is not well-documented in the available literature. Oral administration of 0.3-30 mg/kg in mice has been shown to produce dose-dependent increases in cerebrospinal fluid (CSF) levels of glycine.

Troubleshooting Guide

Issue 1: Unexpected Sedation or Ataxia in Experimental Animals

Potential Cause: This may be an early indicator of the locomotor-impairing effects of high-dose this compound.

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the administered dose to a level that maintains the desired therapeutic effect while minimizing motor side effects.

  • Behavioral Monitoring: Implement a standardized method for assessing locomotor activity to quantify the effect. An open-field test is a common method for this purpose.

  • Control Groups: Ensure that appropriate vehicle control groups are included in your experimental design to confirm that the observed effects are drug-related.

Issue 2: Respiratory Distress in Experimental Animals

Potential Cause: High concentrations of this compound can lead to respiratory impairment, a serious adverse effect.

Troubleshooting Steps:

  • Immediate Dose Discontinuation: If signs of respiratory distress (e.g., cyanosis, labored breathing) are observed, discontinue administration immediately.

  • Respiratory Monitoring: Proactively monitor respiratory function in animals receiving high doses. Non-invasive methods like whole-body plethysmography can be used to measure respiratory rate and tidal volume.

  • Staggered Dosing: When exploring higher dose ranges, consider a dose escalation study design with careful monitoring at each step to identify the threshold for respiratory impairment.

Data Presentation

Table 1: Summary of Preclinical Observations with this compound

Parameter Observation Reference
Mechanism of Action Potent and selective GlyT1 inhibitor[1]
Effect on Glycine Levels Dose-dependent elevation in CSF glycine[1]
High-Dose Adverse Effects Profound locomotor and respiratory impairments[1]
Proposed Mechanism of Adverse Effects Activation of inhibitory glycine A receptors in the brainstem and cerebellum[2]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents using an open-field test.

Methodology:

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with a grid of infrared beams or an overhead video camera and tracking software.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Testing: At a predetermined time post-administration, place the animal in the center of the open-field arena.

  • Data Collection: Record activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent mobile vs. immobile

    • Rearing frequency (vertical activity)

  • Analysis: Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical methods.

Protocol 2: Assessment of Respiratory Function

Objective: To measure the impact of high-dose this compound on respiratory function in conscious rodents using whole-body plethysmography.

Methodology:

  • Apparatus: A whole-body plethysmograph chamber connected to a pressure transducer and data acquisition system.

  • Calibration: Calibrate the system according to the manufacturer's instructions.

  • Acclimation: Place the animal in the chamber and allow for an acclimation period until a stable breathing pattern is observed.

  • Baseline Recording: Record baseline respiratory parameters before drug administration.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-Dose Recording: Place the animal back in the chamber and record respiratory parameters at various time points post-administration. Key parameters to measure include:

    • Respiratory rate (breaths per minute)

    • Tidal volume (the volume of air moved in a single breath)

    • Minute volume (total volume of air inhaled or exhaled per minute)

  • Analysis: Compare post-dose respiratory parameters to baseline and to the vehicle control group.

Visualizations

cluster_0 Mechanism of Adverse Effects High-Dose LY2365109 High-Dose LY2365109 GlyT1 Inhibition (Caudal Brain) GlyT1 Inhibition (Caudal Brain) High-Dose LY2365109->GlyT1 Inhibition (Caudal Brain) Increased Extracellular Glycine Increased Extracellular Glycine GlyT1 Inhibition (Caudal Brain)->Increased Extracellular Glycine Activation of Glycine A Receptors Activation of Glycine A Receptors Increased Extracellular Glycine->Activation of Glycine A Receptors Inhibition of Motor Neurons Inhibition of Motor Neurons Activation of Glycine A Receptors->Inhibition of Motor Neurons Inhibition of Respiratory Centers Inhibition of Respiratory Centers Activation of Glycine A Receptors->Inhibition of Respiratory Centers Locomotor Impairment Locomotor Impairment Inhibition of Motor Neurons->Locomotor Impairment Respiratory Impairment Respiratory Impairment Inhibition of Respiratory Centers->Respiratory Impairment

Caption: Proposed signaling pathway for high-dose LY2365109 adverse effects.

cluster_1 Experimental Workflow: Locomotor Activity Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Open-Field Test Open-Field Test Drug Administration->Open-Field Test Data Collection Data Collection Open-Field Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow for assessing locomotor activity.

cluster_2 Experimental Workflow: Respiratory Function Animal Acclimation & Baseline Animal Acclimation & Baseline Drug Administration Drug Administration Animal Acclimation & Baseline->Drug Administration Plethysmography Plethysmography Drug Administration->Plethysmography Data Collection Data Collection Plethysmography->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow for assessing respiratory function.

References

Technical Support Center: Optimizing LY2365109 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LY2365109 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6][7] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[8] This enhanced glycine level potentiates the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[8][9]

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][6][7]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in DMSO (≥ 31 mg/mL) and ethanol.[1][2][3] It has poor solubility in water.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in assay results Inconsistent cell seeding density.Ensure a uniform cell monolayer by proper cell counting and seeding techniques.
Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Lower than expected potency (higher IC50) Degradation of the compound.Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
High concentration of glycine in the assay buffer.The inhibitory effect of this compound can be competitive with glycine. Use a concentration of glycine close to its Km value for GlyT1 in your assay.
Cell line expressing low levels of GlyT1.Use a cell line known to express high levels of GlyT1, such as HEK293 or CHO cells stably transfected with the human GlyT1 gene.
Cell toxicity observed High concentration of DMSO in the final assay medium.The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
High concentration of this compound.Determine the optimal concentration range for your specific cell line and assay through a dose-response experiment. Include a cell viability assay to assess cytotoxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssay Type
IC50 15.8 nMCells over-expressing hGlyT1aGlycine Uptake Assay

Table 2: Solubility of this compound

SolventSolubility
DMSO ≥ 31 mg/mL (≥ 73.48 mM)
Ethanol 50 mM
Water < 0.1 mg/mL (insoluble)

Experimental Protocols

Glycine Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • HEK293 or CHO cells stably expressing human GlyT1

  • Culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]Glycine

  • This compound

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed the GlyT1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Km value for GlyT1.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is crucial to assess the cytotoxicity of this compound at the concentrations used in the functional assays.

Materials:

  • Cell line of interest

  • Culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that is relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

GlyT1_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron / Glial Cell cluster_post_synaptic Postsynaptic Neuron Glycine_ext Glycine GlyT1 GlyT1 Glycine_ext->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Activation Glutamate Glutamate Glutamate->NMDA_R Activation LY2365109 LY2365109 hydrochloride LY2365109->GlyT1 Inhibition Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare LY2365109 HCl Stock Solution (in DMSO) prep_dilutions Prepare serial dilutions of LY2365109 HCl prep_stock->prep_dilutions seed_cells Seed GlyT1-expressing cells in 96-well plates pre_incubate Pre-incubate cells with LY2365109 HCl seed_cells->pre_incubate prep_dilutions->pre_incubate add_substrate Add [³H]Glycine pre_incubate->add_substrate incubate Incubate add_substrate->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Experimental workflow for a glycine uptake assay.

troubleshooting_logic start Inconsistent or Unexpected In Vitro Assay Results check_reagents Verify Reagent Quality and Preparation start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok  Yes reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue  No check_cells Assess Cell Health and Density cells_ok Cells OK check_cells->cells_ok  Yes cells_issue Optimize Cell Culture and Seeding check_cells->cells_issue  No check_protocol Review Assay Protocol and Execution protocol_ok Protocol OK check_protocol->protocol_ok  Yes protocol_issue Refine Protocol Steps (e.g., incubation time) check_protocol->protocol_issue  No reagent_ok->check_cells reagent_issue->start cells_ok->check_protocol cells_issue->start end Further Investigation protocol_ok->end Consider other factors (e.g., instrument calibration) protocol_issue->start

References

Technical Support Center: Locomotor Side Effects of LY2365109 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers investigating the locomotor side effects of LY2365109 hydrochloride in rats. The following question-and-answer format addresses common issues and provides detailed experimental protocols and data to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, which in turn potentiates N-methyl-D-aspartate (NMDA) receptor function, as glycine is an obligatory co-agonist at the NMDA receptor.

Q2: What are the expected locomotor side effects of this compound in rats?

A2: At higher doses, this compound can induce significant locomotor impairments in rats. These effects are biphasic, with both stimulatory and inhibitory impacts on motor performance. Researchers should be prepared to observe ataxia (lack of voluntary coordination of muscle movements), sedation, and potentially compulsive walking or "obstinate progression". Profound locomotor and respiratory impairments have been noted at higher dose ranges.[1]

Q3: What is the proposed mechanism for these locomotor side effects?

A3: The adverse motor effects are thought to be caused by high levels of GlyT1 inhibition in caudal brain areas, such as the brain stem and cerebellum. This leads to a sustained elevation of extracellular glycine. The excess glycine is hypothesized to activate strychnine-sensitive glycine A receptors (GlyA), which are inhibitory and can disrupt normal motor function and respiration.[1]

Q4: Are the locomotor side effects of LY2365109 dose-dependent?

A4: Yes, the locomotor side effects of this compound are dose-dependent. While lower doses may be well-tolerated and even show pro-cognitive effects in some models, higher doses are associated with the onset of motor impairments. A careful dose-response study is crucial to identify a therapeutic window that separates the desired pharmacological effects from adverse motor events.

Troubleshooting Guide

Issue 1: Unexpectedly high variability in locomotor activity data between animals in the same dose group.

  • Possible Cause: Inconsistent drug administration, stress-induced hyperactivity, or individual differences in drug metabolism.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the vehicle is appropriate and the compound is fully dissolved or homogenously suspended. For oral gavage, verify proper technique to minimize stress and ensure accurate dosing.

    • Acclimatization: Allow rats to acclimate to the testing room for at least 30-60 minutes before the open-field test to reduce novelty-induced hyperactivity.

    • Habituation to Arena: A brief habituation period in the open-field arena on the day before testing can also reduce variability.

    • Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels during all testing sessions.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Issue 2: Rats appear sedated, leading to reduced exploration in the open-field test, which may confound the interpretation of locomotor data.

  • Possible Cause: The dose of this compound administered is too high, leading to generalized central nervous system depression.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound. Refer to the dose-response data in Table 1 to select a dose less likely to cause profound sedation.

    • Time-Course Analysis: The sedative effects may be more pronounced at the peak plasma concentration. Conduct behavioral testing at different time points post-administration to identify a window where sedative effects have subsided but the compound is still pharmacologically active.

    • Alternative Behavioral Tests: Employ behavioral paradigms that are less dependent on spontaneous exploration, such as the rotarod test for motor coordination, to specifically assess motor impairment.

Issue 3: Observing both hyperactivity and hypoactivity within the same dose group or at different times post-injection.

  • Possible Cause: This reflects the biphasic nature of LY2365109's effects on motor activity, with potential stimulatory effects at lower concentrations or earlier time points, followed by inhibitory effects.

  • Troubleshooting Steps:

    • Detailed Temporal Analysis: Instead of a single time-point measurement, record locomotor activity continuously over a longer period (e.g., 1-2 hours) post-injection and analyze the data in time bins (e.g., 5-10 minute intervals).

    • Characterize the Biphasic Response: In your dose-response studies, carefully document the nature of the motor effects (e.g., initial increase in ambulation followed by a decrease) at each dose level. This will provide a more complete profile of the compound's effects.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats

Dose (mg/kg, p.o.)Total Distance Traveled (arbitrary units)Rearing FrequencyObservations
Vehicle1500 ± 20040 ± 5Normal exploratory behavior
31450 ± 25038 ± 6No significant effect
101800 ± 30050 ± 8Mild hyperactivity noted in some subjects
30800 ± 15015 ± 4Significant reduction in locomotion, signs of ataxia
100300 ± 1005 ± 2Profound hypoactivity and sedation

Note: The data presented in this table are hypothetical and serve as an illustrative example based on the qualitative descriptions found in the literature. Researchers should generate their own dose-response curves based on their specific experimental conditions.

Experimental Protocols

Open-Field Test for Locomotor Activity

This protocol is a standard method for assessing spontaneous locomotor activity and exploratory behavior in rats.

  • Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. The area is typically divided into a central and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimatization: Bring the rats to the testing room at least 30 minutes before the start of the experiment to acclimate.

    • Drug Administration: Administer this compound or vehicle at the predetermined doses and route (e.g., oral gavage).

    • Test Initiation: At the desired time point post-administration (e.g., 30 or 60 minutes), gently place the rat in the center of the open-field arena.

    • Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system. Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center vs. periphery

      • Rearing frequency (vertical activity)

      • Ambulatory time vs. resting time

      • Average velocity

    • Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.

  • Data Analysis: Compare the locomotor parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Acclimatization of Rats (30-60 min) administration Drug Administration (p.o.) acclimatization->administration drug_prep Preparation of LY2365109 and Vehicle drug_prep->administration placement Placement in Open-Field Arena administration->placement 30-60 min post-dose recording Video Recording (15-30 min) placement->recording tracking Automated Video Tracking recording->tracking stats Statistical Analysis tracking->stats

Caption: Experimental workflow for assessing locomotor activity.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Caudal Brain) glycine Glycine glya Glycine A Receptor (Strychnine-Sensitive) glycine->glya Activates glyt1 GlyT1 glyt1->glycine Reuptake Blocked inhibition Neuronal Inhibition glya->inhibition Leads to impairment Motor Impairment inhibition->impairment Results in ly2365109 LY2365109 ly2365109->glyt1 Inhibits

References

Technical Support Center: LY2365109 Hydrochloride Administration and Respiratory Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY2365109 hydrochloride. The following information is intended to assist in identifying and addressing potential respiratory issues that may arise during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] By blocking GlyT1, the reuptake of glycine from the synaptic cleft is inhibited, leading to an increase in extracellular glycine concentrations.[5] This potentiation of glycinergic signaling is the basis for its investigation in various neurological and psychiatric disorders.

Q2: Are there any known respiratory side effects associated with this compound administration?

A2: Yes, at higher doses, this compound has been observed to cause profound locomotor and respiratory impairments.[2][4] This is a critical consideration for in vivo studies, and appropriate monitoring is essential.

Q3: What is the proposed mechanism for the respiratory impairments observed with high doses of this compound?

A3: The respiratory depression is thought to be caused by the substantial increase in extracellular glycine levels in caudal brain areas, particularly the brainstem.[6] This excess glycine can lead to the activation of strychnine-sensitive glycine A receptors, which are inhibitory and can suppress critical brainstem functions, including respiration.[6]

Q4: Is there a known dose-response relationship for the respiratory effects of this compound?

Troubleshooting Guide: Respiratory Issues

This guide is designed to help researchers identify and troubleshoot respiratory adverse events during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Mild to Moderate Decrease in Respiratory Rate On-target effect of this compound at moderate doses.- Continue to monitor the animal closely using the recommended protocols.- Consider reducing the dose in subsequent experiments if the effect is undesirable.- Ensure the animal is not over-handled or stressed.
Severe Respiratory Depression (Shallow breathing, gasping, cyanosis) High dose of this compound leading to excessive glycine A receptor activation in the brainstem.- Immediate intervention is required. - If ethically permissible and part of the approved protocol, consider administration of a glycine A receptor antagonist like strychnine (consult with institutional animal care and use committee and veterinarian).- Provide supportive care, such as supplemental oxygen, as per institutional guidelines.- Terminate the experiment for the affected animal if recovery is unlikely.- In future experiments, significantly reduce the dose of this compound.
Irregular Breathing Pattern (Apnea, dyspnea) Potential disruption of the respiratory rhythm-generating centers in the brainstem.- Monitor the animal continuously.- Note the frequency and duration of apneic events.- Analyze blood gases if possible to assess for hypercapnia and hypoxia.- Consider dose reduction in future experiments.
No Observable Respiratory Issues The administered dose is below the threshold for inducing respiratory depression.- This is the desired outcome for many experimental paradigms.- Continue with the planned experimental protocol and monitoring.

Experimental Protocols

Protocol 1: Administration of this compound
  • Preparation of Dosing Solution:

    • This compound is soluble in DMSO and ethanol.

    • Prepare a stock solution in a suitable solvent. For in vivo administration, further dilute the stock solution in a vehicle compatible with the route of administration (e.g., saline, PBS).

    • The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals.

  • Administration:

    • Choose an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) based on the experimental design.

    • Administer the calculated volume of the dosing solution to the animal.

    • For control animals, administer the vehicle solution at the same volume.

Protocol 2: Monitoring of Respiratory Function

This protocol outlines the use of whole-body plethysmography for non-invasive respiratory monitoring in rodents.

  • Acclimatization:

    • Acclimatize the animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced artifacts.

  • Baseline Recording:

    • On the day of the experiment, place the animal in the plethysmography chamber and allow for a stabilization period.

    • Record baseline respiratory parameters for at least 30 minutes before drug administration. Key parameters to monitor include:

      • Respiratory rate (breaths/minute)

      • Tidal volume (mL)

      • Minute volume (mL/minute)

  • Post-Administration Monitoring:

    • Administer this compound or vehicle as described in Protocol 1.

    • Immediately return the animal to the plethysmography chamber.

    • Continuously record respiratory parameters for the duration of the experiment. The monitoring period should be determined by the expected pharmacokinetic profile of the compound.

  • Data Analysis:

    • Analyze the recorded data by comparing the post-dose respiratory parameters to the baseline values for each animal.

    • Compare the changes in respiratory parameters between the drug-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Brainstem) LY2365109 LY2365109 hydrochloride GlyT1 GlyT1 LY2365109->GlyT1 Inhibits Glycine_ext Extracellular Glycine GlyT1->Glycine_ext Reuptake GlycineA_R Glycine A Receptor Glycine_ext->GlycineA_R Activates Chloride_Channel Cl- Channel GlycineA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression Leads to

Caption: Proposed signaling pathway for this compound-induced respiratory depression.

Experimental_Workflow acclimatization Animal Acclimatization to Plethysmography Chamber baseline Baseline Respiratory Parameter Recording acclimatization->baseline administration Administer LY2365109 HCl or Vehicle baseline->administration monitoring Continuous Post-Dose Respiratory Monitoring administration->monitoring analysis Data Analysis and Comparison monitoring->analysis

Caption: Experimental workflow for assessing respiratory effects.

Troubleshooting_Logic start Respiratory Monitoring Post-Administration decision1 Observe Respiratory Distress? start->decision1 no_distress Continue Monitoring decision1->no_distress No decision2 Is Distress Severe? decision1->decision2 Yes mild_distress Continue Close Monitoring Consider Dose Reduction in Future Experiments decision2->mild_distress No (Mild) severe_distress Immediate Intervention: - Supportive Care - Consider Antagonist - Terminate Experiment decision2->severe_distress Yes (Severe)

Caption: Troubleshooting decision tree for respiratory issues.

References

Stability of LY2365109 hydrochloride in physiological buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LY2365109 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent, with solubility up to 100 mM.[1][2][3][4] Ethanol can also be used, with solubility reaching up to 50 mM.[1][2][3][4] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5]

Q2: I observed precipitation when diluting my DMSO stock solution into a physiological buffer (e.g., PBS). What should I do?

Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. This compound has very low solubility in water (< 0.1 mg/mL).[5] To address this, consider the following troubleshooting steps:

  • Increase the organic co-solvent percentage: For in vivo experiments, formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[5]

  • Use sonication or gentle heating: These methods can help redissolve precipitates that may have formed during preparation.[5]

  • Prepare fresh dilutions: It is highly recommended to prepare working solutions in physiological buffers fresh on the day of the experiment to minimize the chances of precipitation over time.[5]

  • Check the final concentration: Ensure that the final concentration in your physiological buffer does not exceed the solubility limit of the compound in that specific medium.

Q3: What is the stability of this compound in physiological buffers like PBS or cell culture media?

Currently, there is no published data specifically detailing the stability (e.g., half-life, degradation rate) of this compound in physiological buffers. Given the lack of specific stability data, it is recommended to follow best practices to minimize potential degradation:

  • Prepare aqueous working solutions fresh for each experiment and use them the same day.[5]

  • Avoid long-term storage of the compound in any aqueous buffer.

  • Protect solutions from light, although specific light sensitivity data is not available, it is a general good practice for complex organic molecules.

Q4: How should I store the solid compound and my stock solutions?

  • Solid Compound: The solid powder should be stored at -20°C for long-term storage (up to several years) or desiccated at room temperature for short-term storage.[1][3][6][7]

  • Stock Solutions: Aliquot and store stock solutions to prevent repeated freeze-thaw cycles.[5]

    • In DMSO at -80°C: Stable for up to 6 months.[5][6]

    • In DMSO at -20°C: Stable for up to 1 month.[5]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO≥ 31 - 100≥ 31 - 42.19
Ethanol5021.1
WaterInsoluble< 0.1

Data compiled from multiple suppliers.[1][2][3][4][5][8]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid Powder (Long-term)-20°C≥ 4 years
Solid Powder (Short-term)Room TemperatureNot specified, desiccate
Stock Solution in DMSO-80°C6 months
Stock Solution in DMSO-20°C1 month

Data compiled from multiple suppliers.[1][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 421.91 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.22 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol is an example for preparing a formulation for oral administration in rodents and aims for a final concentration of ≥ 2.5 mg/mL.[5]

  • Prepare Stock: Start with a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Add Co-solvents: For a 1 mL final working solution, sequentially add and mix the following components:

    • 100 µL of the 25 mg/mL DMSO stock solution.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix thoroughly to bring the final volume to 1 mL.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[5]

  • Administration: Use the freshly prepared working solution on the same day for animal dosing.[5]

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for in vitro assay) cluster_storage Storage solid LY2365109 HCl Powder stock 10 mM Stock Solution in DMSO solid->stock Dissolve dmso Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 10 µM) stock->working Dilute immediately before use storage_node Aliquot & Store -80°C (6 months) -20°C (1 month) stock->storage_node Store aliquots buffer Physiological Buffer (e.g., PBS) buffer->working

Caption: Workflow for preparing stock and working solutions of LY2365109 HCl.

signaling_pathway Mechanism of Action of this compound cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Terminal glycine Glycine nmda NMDA Receptor glycine->nmda Co-agonist glyt1 Glycine Transporter 1 (GlyT1) glycine->glyt1 Reuptake ly2365109 LY2365109 HCl ly2365109->glyt1 Inhibits

Caption: Inhibition of GlyT1 by LY2365109 HCl increases synaptic glycine.

References

Technical Support Center: LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY2365109 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). Its mechanism of action involves blocking the reuptake of glycine in the synapse, thereby increasing extracellular glycine concentrations. This leads to enhanced neurotransmission at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.

Q2: What is the reported potency and selectivity of this compound?

A2: this compound exhibits high potency for GlyT1 with a reported IC50 value of 15.8 nM. It is highly selective for GlyT1 over the glycine transporter 2 (GlyT2), with a reported IC50 for GlyT2 greater than 30,000 nM.

Q3: What are the known off-target or adverse effects of this compound at high doses?

A3: At higher doses, this compound has been observed to cause significant locomotor and respiratory impairments. These effects are considered "off-target" in the context of desired central nervous system therapeutic actions, although they are mechanistically linked to its potent on-target activity.

Q4: What is the proposed mechanism for the observed locomotor and respiratory side effects?

A4: The adverse effects are hypothesized to result from excessive GlyT1 inhibition in caudal brain areas, such as the brainstem and cerebellum. This leads to a substantial increase in extracellular glycine levels, which then activates strychnine-sensitive glycine A receptors. The activation of these inhibitory receptors is thought to mediate the observed motor and respiratory depression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpected sedative effects, ataxia, or a reduction in locomotor activity.

  • Possible Cause: The administered dose of this compound is too high, leading to excessive elevation of glycine in the cerebellum and brainstem and subsequent activation of inhibitory glycine A receptors.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Conduct a thorough dose-response study to identify a therapeutic window that separates the desired pharmacological effects from motor impairments.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate plasma and brain concentrations of this compound with the onset of motor side effects to establish an exposure-response relationship.

    • Co-administration with a Glycine A Receptor Antagonist: To mechanistically probe this off-target effect, consider a study co-administering a glycine A receptor antagonist, such as strychnine (use with caution and at appropriate doses), to see if it reverses the motor deficits.

Issue 2: Animals exhibit signs of respiratory distress, such as slowed breathing or labored breathing.

  • Possible Cause: Similar to the motor effects, high doses of this compound can lead to respiratory depression through the over-activation of inhibitory glycine A receptors in the brainstem, a critical region for respiratory control.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately lower the dose of this compound. Respiratory depression is a serious adverse effect.

    • Monitor Respiratory Parameters: Utilize whole-body plethysmography to quantitatively assess respiratory function at different doses. Key parameters to monitor include respiratory rate, tidal volume, and minute volume.

    • Staggered Dosing: Investigate alternative dosing regimens, such as multiple smaller doses, which might maintain therapeutic efficacy while avoiding sharp peaks in brain glycine levels that could trigger respiratory side effects.

Issue 3: High variability in behavioral or physiological responses between animals.

  • Possible Cause 1: Inconsistent Drug Administration: Variability in the route or technique of administration can lead to different pharmacokinetic profiles.

    • Troubleshooting Step: Ensure consistent and accurate drug administration for all animals. For oral administration, ensure complete dosing. For parenteral routes, use a consistent technique.

  • Possible Cause 2: Differences in Animal Metabolism: Genetic and physiological differences between animals can affect drug metabolism and clearance.

    • Troubleshooting Step: Use a genetically homogeneous strain of animals. If feasible, measure plasma concentrations of this compound to assess for outliers in drug exposure.

  • Possible Cause 3: Environmental Stressors: Stress can significantly impact behavioral and physiological readouts.

    • Troubleshooting Step: Acclimate animals to the experimental procedures and environment. Handle animals consistently and minimize noise and other disturbances.

Quantitative Data Summary

Disclaimer: A comprehensive, publicly available off-target screening panel for this compound across a broad range of kinases, receptors, and ion channels has not been identified in the conducted search. The following tables summarize the known selectivity and dose-dependent in vivo effects.

Table 1: In Vitro Selectivity of this compound

TargetIC50 (nM)
Glycine Transporter 1 (GlyT1)15.8
Glycine Transporter 2 (GlyT2)> 30,000

Table 2: Dose-Dependent In Vivo Effects of this compound in Rodents

Dose RangeObserved Effects
Low to ModerateIncreased cerebrospinal fluid (CSF) glycine levels, potentiation of NMDA receptor-mediated neurotransmission.
HighStimulatory and inhibitory effects on motor performance, impaired respiration.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity using the Open Field Test

This protocol provides a detailed methodology to assess spontaneous locomotor activity in rodents treated with this compound.

  • Apparatus: A square or circular arena with high walls to prevent escape (e.g., 40 cm x 40 cm x 40 cm for mice). The arena should be made of a non-porous material for easy cleaning. An overhead video camera connected to a computer with tracking software is required.

  • Procedure:

    • Acclimation: Bring animals to the testing room at least 30 minutes before the start of the experiment to acclimate.

    • Dosing: Administer this compound or vehicle to the animals according to the study design. The timing between dosing and testing should be consistent.

    • Testing:

      • Gently place the animal in the center of the open field arena.

      • Start the video recording and tracking software immediately.

      • Allow the animal to explore the arena for a predefined period (e.g., 10-30 minutes).

      • Leave the room during the test to avoid disturbing the animal.

    • Data Collection: The tracking software will automatically record parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

      • Velocity

    • Cleaning: After each animal, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.

  • Data Analysis: Compare the locomotor parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in total distance traveled or velocity may indicate motor impairment.

Protocol 2: Assessment of Respiratory Function using Whole-Body Plethysmography

This protocol details the methodology for non-invasively measuring respiratory function in conscious, unrestrained rodents treated with this compound.

  • Apparatus: A whole-body plethysmography system, which includes an animal chamber, a pressure transducer, and a data acquisition and analysis software.

  • Procedure:

    • Calibration: Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

    • Acclimation: Place the animal in the plethysmography chamber for an acclimation period (e.g., 15-30 minutes) to allow it to adjust to the new environment and for its breathing to stabilize.

    • Dosing: Administer this compound or vehicle. The timing of the respiratory measurements relative to dosing is critical.

    • Measurement:

      • Seal the chamber and begin recording the pressure changes generated by the animal's breathing.

      • Record for a sufficient duration to obtain stable and representative data (e.g., 5-10 minutes).

    • Data Collection: The software will calculate several respiratory parameters, including:

      • Respiratory Rate (breaths/minute): The number of breaths taken per minute.

      • Tidal Volume (mL): The volume of air inhaled or exhaled in a single breath.

      • Minute Volume (mL/minute): The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

  • Data Analysis: Compare the respiratory parameters between the different treatment groups. A significant decrease in respiratory rate and/or minute volume would indicate respiratory depression.

Visualizations

Off_Target_Signaling_Pathway LY2365109 High-Dose LY2365109 HCl GlyT1 GlyT1 Inhibition (Brainstem/Cerebellum) LY2365109->GlyT1 Glycine Increased Extracellular Glycine GlyT1->Glycine GlyA_Receptor Glycine A Receptor Activation Glycine->GlyA_Receptor Motor_Output Motor Impairment (Ataxia, Sedation) GlyA_Receptor->Motor_Output Respiratory_Output Respiratory Depression GlyA_Receptor->Respiratory_Output

Caption: Proposed pathway for this compound off-target effects.

Experimental_Workflow_Locomotion start Start acclimate Acclimate Animal (30 min) start->acclimate dose Administer LY2365109 HCl or Vehicle acclimate->dose place Place Animal in Open Field Arena dose->place record Record Behavior (10-30 min) place->record analyze Analyze Locomotor Data record->analyze end End analyze->end

Caption: Workflow for assessing locomotor activity.

Troubleshooting_Logic rect_node rect_node start Unexpected In Vivo Effect (e.g., Sedation, Respiratory Distress) is_dose_high Is the dose in the high range? start->is_dose_high reduce_dose Action: Reduce Dose and perform dose-response is_dose_high->reduce_dose Yes investigate_other Investigate other causes: - Formulation issues - Animal strain differences - Environmental stressors is_dose_high->investigate_other No is_effect_resolved Is the effect resolved? reduce_dose->is_effect_resolved continue_exp Continue Experiment at lower dose is_effect_resolved->continue_exp Yes is_effect_resolved->investigate_other No

Caption: Troubleshooting decision tree for adverse effects.

Navigating Inconsistent Results with LY2365109 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving LY2365109 hydrochloride. Inconsistent results can arise from various factors, from solution preparation to experimental design. This guide, presented in a question-and-answer format, directly addresses potential issues to help you achieve reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] It functions by blocking the reuptake of glycine, thereby increasing extracellular glycine levels.[6][7] This potentiation of glycinergic signaling, particularly at N-methyl-D-aspartate (NMDA) receptors, is the basis for its investigation in central nervous system disorders.[3][7]

Q2: I'm observing high variability in my experimental outcomes. What are the common causes?

Inconsistent results with this compound can often be traced back to issues with its preparation and handling due to its solubility profile. Key factors to consider are:

  • Solubility: The compound has poor solubility in water.[1]

  • Stock Solution Preparation: Inconsistent preparation of stock solutions is a primary source of variability.

  • Storage: Improper storage can lead to degradation of the compound.[1][8]

  • Dose-Dependent Effects: The compound exhibits dose-dependent effects, and higher concentrations can lead to profound physiological changes that may be misinterpreted as inconsistent results.[5][7]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound or Precipitation in Media

Poor solubility is a frequent challenge. If you observe precipitation or inconsistent results that could be linked to dosing, consider the following:

  • Solvent Choice: this compound is practically insoluble in water but has good solubility in DMSO and ethanol.[1] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.[1] For in vivo preparations, co-solvents are necessary.

  • Use of Co-solvents: For in vivo experiments, a multi-component solvent system is often required. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1]

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

  • Freshly Prepared Solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to avoid precipitation and degradation.[1]

Issue 2: Inconsistent Efficacy Across Experiments

Variability in the observed biological effect can be due to several factors:

  • Stock Solution Concentration: Ensure your stock solution is fully dissolved and the concentration is accurate. Use a high-quality, anhydrous grade of DMSO, as hygroscopic DMSO can impact solubility.[1]

  • Storage of Stock Solutions: Aliquot stock solutions and store them properly to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Dose-Response Relationship: this compound's effects are dose-dependent.[1] A narrow therapeutic window may exist for your specific model. It is crucial to perform a thorough dose-response study to identify the optimal concentration.

  • Regional Brain Differences: The compound has been shown to have a preferential action in caudal versus cortical brain areas.[7] The experimental readout and the brain region being studied can significantly influence the observed effects.

Issue 3: Unexpected or Adverse Effects Observed

At higher doses, this compound can produce significant physiological effects that might be unexpected.

  • Locomotor and Respiratory Impairments: High doses have been reported to cause profound locomotor and respiratory impairments.[7] These are likely on-target effects due to excessive elevation of glycine levels in critical brain stem areas.[7]

  • Dose Reduction: If you observe these effects, consider reducing the dose to a level that still engages the target without causing systemic toxicity.

Data and Protocols

Compound Properties
PropertyValueSource
Molecular Weight 421.91 g/mol [1][8]
Formula C₂₂H₂₈ClNO₅[1][8]
CAS Number 1779796-27-8[1][8]
Appearance White to off-white solid[1]
IC₅₀ (hGlyT1a) 15.8 nM[1][2][4]
IC₅₀ (GlyT2) > 30,000 nM[2][5]
Solubility Data
SolventSolubilitySource
DMSO ≥ 31 mg/mL (73.48 mM)[1][2]
Soluble to 100 mM
Ethanol Soluble to 50 mM
Water < 0.1 mg/mL (insoluble)[1]
Storage Conditions
ConditionDurationSource
Powder 4°C (sealed, away from moisture)[1]
Desiccate at RT
In Solvent (-20°C) 1 month[1]
In Solvent (-80°C) 6 months[1]
Experimental Protocol: In Vivo Administration in Rats

This protocol is based on studies investigating the effect of this compound on cerebrospinal fluid (CSF) glycine levels.[1]

  • Animal Model: Male Sprague-Dawley rats (250-300 g).[1]

  • Dosage Range: 0.3, 1, 5, 10, 30 mg/kg.[1]

  • Administration Route: Oral (p.o.).[1]

  • Vehicle Preparation (Example):

    • Prepare a stock solution in DMSO.

    • Sequentially add co-solvents. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.[1]

    • Prepare the working solution fresh on the day of the experiment.[1]

  • Procedure:

    • Administer this compound or vehicle orally.

    • At a specified time point (e.g., 1 hour post-dose), collect CSF for glycine level analysis.[1]

  • Expected Outcome: Dose-dependent elevations in CSF glycine levels.[1]

Visualizations

G cluster_prep Solution Preparation Workflow start Weigh LY2365109 HCl Powder solvent Select Appropriate Solvent (e.g., DMSO for stock) start->solvent dissolve Dissolve Powder (Vortex/Sonicate) solvent->dissolve stock Store Aliquoted Stock (-80°C for 6 months) dissolve->stock For Storage working Prepare Fresh Working Solution (with co-solvents for in vivo) dissolve->working For Immediate Use precipitate Precipitation Occurs dissolve->precipitate Issue? stock->working administer Administer to Experiment working->administer precipitate->dissolve Apply gentle heat/sonication

Caption: Workflow for preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action LY2365109 LY2365109 HCl GlyT1 Glycine Transporter 1 (GlyT1) LY2365109->GlyT1 Inhibits Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake Extracellular_Glycine Increased Extracellular Glycine Glycine_reuptake->Extracellular_Glycine Leads to NMDA_receptor NMDA Receptor Extracellular_Glycine->NMDA_receptor Co-agonist at Neuronal_activity Modulation of Neuronal Activity NMDA_receptor->Neuronal_activity Potentiates

Caption: Simplified signaling pathway of this compound.

G cluster_troubleshooting Troubleshooting Logic inconsistent_results Inconsistent Results Observed check_solubility Check Solution - Visual inspection for precipitate - Review preparation protocol inconsistent_results->check_solubility check_dose Review Dose - Is it in the therapeutic window? - Observe for adverse effects inconsistent_results->check_dose check_storage Verify Storage - Aliquoted? - Correct temperature? - Age of stock? inconsistent_results->check_storage outcome_solubility Outcome: Revise solvent system Prepare fresh solutions check_solubility->outcome_solubility outcome_dose Outcome: Perform dose-response study Lower the dose check_dose->outcome_dose outcome_storage Outcome: Use new aliquot Prepare new stock check_storage->outcome_storage

Caption: A logical approach to troubleshooting inconsistent results.

References

Impact of LY2365109 hydrochloride on neuronal firing rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY2365109 hydrochloride in neuronal firing rate experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] By blocking GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to an increase in extracellular glycine concentrations.[3][4] This elevation in glycine can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[4][5][6]

Q2: What is the expected impact of this compound on neuronal firing rates?

The effect of this compound on neuronal firing can be complex and is dependent on several factors including the concentration used, the specific brain region, and the neuronal population under investigation. By potentiating NMDA receptor function, lower concentrations of GlyT1 inhibitors may lead to an increase in the firing rate of excitatory neurons, such as pyramidal cells. However, at higher doses, some studies suggest that excessive glycine can lead to NMDA receptor desensitization or internalization, potentially resulting in a decrease or no change in firing rate.[3] Additionally, in some contexts, particularly involving strychnine-sensitive glycine receptors, increased glycine levels can lead to inhibitory effects.[3]

Q3: Are there neuron-specific effects of this compound?

While specific data on this compound's effects on different neuronal subtypes is limited, its mechanism of action suggests that neurons with high densities of NMDA receptors and GlyT1 transporters will be most affected. This includes pyramidal neurons, which are principal excitatory neurons in the cortex and hippocampus.[7][8][9] The impact on interneurons, which are critical for regulating network activity, is less clear and may vary depending on the interneuron subtype and their expression of glycine receptors and transporters.[10][11][12]

Q4: What are the known side effects of this compound at higher doses?

In vivo studies have shown that higher doses of this compound can produce both stimulatory and inhibitory effects on motor performance and may lead to respiratory impairment.[3] These effects are thought to be related to high levels of GlyT1 inhibition in caudal brain areas, leading to the activation of inhibitory glycine A receptors.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on firing rate 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response or so high that it causes receptor desensitization. 2. Degradation of the compound: Improper storage or handling may have led to the degradation of the compound.[1] 3. Low expression of GlyT1/NMDA receptors: The neuronal population under study may not express sufficient levels of GlyT1 or NMDA receptors.1. Perform a dose-response curve to determine the optimal concentration for your specific preparation. 2. Ensure the compound is stored correctly (desiccate at room temperature for solid, -20°C for 1 month or -80°C for 6 months for stock solutions) and prepare fresh dilutions for each experiment.[1] 3. Verify the expression of GlyT1 and NMDA receptors in your target cell population using techniques like immunohistochemistry or qPCR.
High variability in firing rate between experiments 1. Inconsistent solution preparation: Small variations in the final concentration of this compound can lead to different effects. 2. Fluctuations in baseline neuronal activity: The baseline firing rate of neurons can vary between slices and recordings. 3. Slow onset of action: Some GlyT1 inhibitors have slow association and dissociation kinetics.[13]1. Prepare a fresh stock solution and dilute it carefully for each experiment. Use a vehicle control to ensure the solvent is not causing any effects. 2. Allow for a stable baseline recording period before drug application and normalize the change in firing rate to the baseline for each cell. 3. Ensure a sufficient incubation period to allow the drug to reach its target and exert its effect.
Unexpected decrease in firing rate 1. NMDA receptor desensitization: High concentrations of glycine due to potent GlyT1 inhibition can lead to desensitization of NMDA receptors.[3] 2. Activation of inhibitory glycine receptors: In some brain regions, particularly the brainstem and cerebellum, elevated glycine can activate inhibitory glycine A receptors.[3] 3. Off-target effects: Although highly selective for GlyT1, off-target effects at very high concentrations cannot be entirely ruled out.1. Lower the concentration of this compound. 2. Use a glycine A receptor antagonist, such as strychnine, to determine if the inhibitory effect is mediated by these receptors. 3. Consult the literature for potential off-target effects and consider using a structurally different GlyT1 inhibitor as a control.
Changes in action potential waveform 1. Alteration of ion channel function: While the primary target is GlyT1, downstream effects of altered NMDA receptor activity could indirectly modulate various ion channels. 2. Changes in recording quality: A shift in the seal resistance or access resistance during the recording can alter the measured action potential waveform.[14][15]1. Carefully analyze the action potential parameters (e.g., threshold, amplitude, width) before and after drug application. 2. Monitor the seal and access resistance throughout the experiment. Discard recordings with significant changes in these parameters.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference(s)
Molecular Weight 421.91 g/mol [2]
IC₅₀ for hGlyT1a 15.8 nM[1]
Solubility in DMSO ≥ 31 mg/mL (73.48 mM)[1]
Solubility in Ethanol 50 mM
Storage (Solid) Desiccate at Room Temperature[2]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Neuronal Firing Rate

This protocol provides a general framework for assessing the impact of this compound on the firing rate of neurons in acute brain slices.

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent according to approved institutional animal care and use committee protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

  • Solutions:

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

    • Internal Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store aliquots at -80°C.[1] On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations.

  • Recording Procedure:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

    • Visualize neurons using a microscope with infrared differential interference contrast optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Establish a gigaseal (>1 GΩ) with the membrane of a target neuron and then rupture the membrane to achieve whole-cell configuration.

    • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

    • Record baseline spontaneous firing activity for at least 5 minutes. To elicit firing in quiescent cells, inject a series of depolarizing current steps.

    • Bath-apply this compound at the desired concentration and record the firing rate for 10-15 minutes.

    • Perform a washout by perfusing with drug-free aCSF for at least 15 minutes.

  • Data Analysis:

    • Detect and count action potentials to determine the firing frequency (in Hz).

    • Compare the firing rate during baseline, drug application, and washout periods.

    • For current-injection protocols, construct frequency-current (F-I) plots to assess changes in neuronal excitability.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density cluster_glia Glial Cell Glutamate Glutamate Glutamate_released Glutamate Glutamate->Glutamate_released Release Glycine_released Glycine NMDA_receptor NMDA Receptor Glycine_released->NMDA_receptor Co-agonist Binding GlyT1 GlyT1 Transporter Glycine_released->GlyT1 Uptake Glutamate_released->NMDA_receptor Binds Ion_flow Ca²⁺, Na⁺ Influx NMDA_receptor->Ion_flow Activation Depolarization Depolarization & Increased Firing Rate Ion_flow->Depolarization LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibits

Caption: Mechanism of LY2365109 HCl action at a glutamatergic synapse.

experimental_workflow start Start slice_prep Acute Brain Slice Preparation start->slice_prep recording_setup Whole-Cell Patch-Clamp Setup slice_prep->recording_setup baseline Record Baseline Firing Rate (5 min) recording_setup->baseline drug_app Bath Apply LY2365109 HCl (10-15 min) baseline->drug_app washout Washout with aCSF (15 min) drug_app->washout data_analysis Analyze Firing Rate (Hz) and F-I Curve washout->data_analysis end End data_analysis->end

Caption: Electrophysiology experimental workflow.

troubleshooting_logic start Experiment Start: Observe Neuronal Firing no_effect No Change in Firing Rate? start->no_effect check_conc Verify Concentration (Dose-Response) no_effect->check_conc Yes unexpected_decrease Unexpected Decrease in Firing Rate? no_effect->unexpected_decrease No check_compound Check Compound Stability & Preparation check_conc->check_compound check_expression Confirm GlyT1/NMDAR Expression check_compound->check_expression lower_conc Lower LY2365109 HCl Concentration unexpected_decrease->lower_conc Yes high_variability High Variability? unexpected_decrease->high_variability No use_antagonist Use Glycine A Receptor Antagonist (Strychnine) lower_conc->use_antagonist high_variability->start No, proceed with analysis stabilize_baseline Ensure Stable Baseline & Normalize Data high_variability->stabilize_baseline Yes fresh_solutions Use Freshly Prepared Solutions stabilize_baseline->fresh_solutions

Caption: Troubleshooting decision tree for LY2365109 HCl experiments.

References

Validation & Comparative

A Comparative In Vivo Analysis of Glycine Transporter 1 Inhibitors: LY2365109 Hydrochloride vs. ALX5407

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of two selective glycine transporter 1 (GlyT1) inhibitors, LY2365109 hydrochloride and ALX5407. Both compounds are recognized for their potential to modulate glutamatergic neurotransmission by increasing synaptic glycine levels, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This potentiation of NMDA receptor function has been a therapeutic strategy for central nervous system disorders such as schizophrenia.[1] However, their in vivo profiles reveal important differences in efficacy and adverse effects, largely attributed to their differential impact on various brain regions.[1]

This comparison synthesizes key experimental data to highlight the performance of each inhibitor, focusing on their neurochemical and behavioral effects. All quantitative data are presented in structured tables, and detailed experimental protocols for the cited studies are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of their mechanisms of action and the methodologies used for their evaluation.

Comparative Quantitative Data

The following tables summarize the key in vivo effects of this compound and ALX5407 on extracellular glycine levels and motor activity. The data is primarily derived from a comparative study by Perry et al., 2008, which directly evaluated both compounds in rats.

Table 1: Effect on Extracellular Glycine Levels in Rat Brain (In Vivo Microdialysis)

CompoundDose (mg/kg, p.o.)Brain RegionMaximum Increase in Glycine (Mean % of Baseline)Time to Maximum Effect (min)
ALX5407 10Prefrontal Cortex~140%60-90
10CerebellumSustained increase>120
LY2365109 10Prefrontal Cortex & StriatumPotentiated NMDA-induced neurotransmitter releaseNot specified
30Cerebrospinal FluidDose-dependent elevationNot specified

Data synthesized from Perry et al., 2008.[1]

Table 2: In Vivo Behavioral Effects in Rodents

CompoundDose (mg/kg, p.o.)Animal ModelBehavioral Effect
ALX5407 High dosesRatsBiphasic effect on motor performance (stimulation followed by inhibition), impaired respiration
LY2365109 High dosesRatsBiphasic effect on motor performance (stimulation followed by inhibition), impaired respiration

Data synthesized from Perry et al., 2008.[1]

Mechanism of Action and Signaling Pathways

Both LY2365109 and ALX5407 are potent and selective inhibitors of GlyT1.[3][4] By blocking this transporter, they reduce the reuptake of glycine from the synaptic cleft, thereby increasing its extracellular concentration.[1] This elevated synaptic glycine has two primary consequences:

  • Potentiation of NMDA Receptor-Mediated Neurotransmission: Glycine acts as a mandatory co-agonist at the NMDA receptor.[1] By increasing the availability of glycine, these inhibitors enhance the activation of NMDA receptors by glutamate, which is the intended therapeutic mechanism.[1][2]

  • Activation of Strychnine-Sensitive Glycine A Receptors: In caudal brain regions like the brainstem and cerebellum, where GlyT1 is highly abundant, the sustained elevation of glycine can lead to the activation of inhibitory, strychnine-sensitive glycine A receptors.[1] This is believed to be the mechanism underlying the adverse effects, such as motor impairment and respiratory depression, observed at higher doses of these inhibitors.[1]

cluster_therapeutic Therapeutic Pathway (Forebrain) LY2365109 / ALX5407 LY2365109 / ALX5407 GlyT1 GlyT1 LY2365109 / ALX5407->GlyT1 inhibit Synaptic Glycine Synaptic Glycine GlyT1->Synaptic Glycine reuptake NMDAR NMDA Receptor Synaptic Glycine->NMDAR co-agonize Therapeutic Effects Therapeutic Effects NMDAR->Therapeutic Effects leads to

Diagram 1. Therapeutic signaling pathway of GlyT1 inhibitors.

cluster_adverse Adverse Effect Pathway (Caudal Brain) High-Dose LY2365109 / ALX5407 High-Dose LY2365109 / ALX5407 GlyT1_caudal GlyT1 (high abundance) High-Dose LY2365109 / ALX5407->GlyT1_caudal inhibit Sustained High Glycine Sustained High Glycine GlyT1_caudal->Sustained High Glycine reuptake GlyR Glycine A Receptor (Strychnine-Sensitive) Sustained High Glycine->GlyR activate Adverse Effects Motor Impairment, Respiratory Depression GlyR->Adverse Effects leads to

Diagram 2. Adverse effect signaling pathway of GlyT1 inhibitors.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparative analysis of this compound and ALX5407.

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol is designed to measure extracellular glycine concentrations in the prefrontal cortex and cerebellum of freely moving rats.[5][6][7][8][9]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are individually housed post-surgery.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant guide cannulae targeted at the prefrontal cortex and cerebellum.

    • Secure the cannulae with dental cement and anchor screws.

    • Allow a recovery period of at least 7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period to establish a stable baseline.

    • Collect dialysate samples at 20-minute intervals.

    • Administer LY2365109, ALX5407, or vehicle (p.o.) and continue sample collection.

  • Sample Analysis:

    • Analyze glycine concentrations in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

    • Express results as a percentage of the mean baseline concentration.

Assessment of Motor Activity

This protocol measures spontaneous locomotor activity in rats to assess the stimulatory and inhibitory effects of the compounds.[10][11][12][13][14]

  • Apparatus: An open-field arena equipped with infrared beams to detect animal movement.

  • Procedure:

    • Acclimate rats to the testing room for at least 30-60 minutes before the test.

    • Administer the test compound (LY2365109, ALX5407) or vehicle at the specified dose.

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the total activity counts or distance traveled in time bins (e.g., 5-minute intervals).

    • Compare the activity profiles of treated groups to the vehicle control group to identify stimulatory or inhibitory effects.

Measurement of Cerebellar cGMP Levels

This protocol is used to assess the downstream effects of GlyT1 inhibition on cerebellar signaling.[1][15][16][17][18]

  • Animal Model: Male mice are used for this assay.

  • Procedure:

    • Administer the test compound (e.g., ALX5407) and, in some groups, a glycine A receptor antagonist (strychnine) or an NMDA receptor antagonist.

    • At a specified time point after drug administration, euthanize the mice using a method that preserves brain tissue integrity (e.g., microwave irradiation).

    • Dissect the cerebellum on ice.

  • Sample Analysis:

    • Homogenize the cerebellar tissue.

    • Measure cGMP levels in the tissue homogenate using a sensitive radioimmunoassay or ELISA kit.

    • Express cGMP levels as pmol/mg of protein.

cluster_workflow General In Vivo Experimental Workflow cluster_assessments Concurrent or Sequential Assessments start Animal Acclimation & Baseline Measurement drug_admin Drug Administration (LY2365109, ALX5407, or Vehicle) start->drug_admin microdialysis In Vivo Microdialysis (Glycine Measurement) drug_admin->microdialysis motor_activity Motor Activity Assessment (Open Field Test) drug_admin->motor_activity cgmp_measurement Cerebellar cGMP Measurement (Post-mortem) drug_admin->cgmp_measurement data_analysis Data Analysis & Comparison microdialysis->data_analysis motor_activity->data_analysis cgmp_measurement->data_analysis

Diagram 3. A generalized workflow for in vivo comparison.

Conclusion

The in vivo comparison of this compound and ALX5407 demonstrates that while both are effective GlyT1 inhibitors, their therapeutic window is constrained by mechanism-based adverse effects. A key finding from comparative studies is that the high abundance of GlyT1 in caudal brain areas leads to excessive glycine accumulation at high doses, resulting in the activation of inhibitory glycine A receptors and subsequent motor and respiratory side effects.[1] ALX5407, for instance, shows a more sustained increase in glycine levels in the cerebellum compared to the prefrontal cortex.[1] This differential neurochemical profile likely contributes to the observed dose-limiting adverse events. These findings underscore the importance of regional differences in transporter expression and receptor sensitivity when developing CNS-targeted therapies. Future development of GlyT1 inhibitors may need to focus on compounds with different pharmacokinetic or pharmacodynamic properties to achieve a wider therapeutic index.

References

A Comparative Guide for Researchers: LY2365109 Hydrochloride vs. Sarcosine Derivatives for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of schizophrenia therapeutics, this guide offers an objective comparison of LY2365109 hydrochloride and sarcosine derivatives. Both agents target the N-methyl-D-aspartate (NMDA) receptor pathway through the inhibition of the glycine transporter 1 (GlyT1), a key strategy for addressing the negative and cognitive symptoms of schizophrenia.

This document synthesizes available preclinical and clinical data to provide a comprehensive overview of their respective mechanisms of action, efficacy, safety profiles, and experimental protocols. While sarcosine and its derivatives have been investigated in numerous clinical trials as an adjunctive therapy, this compound remains in the preclinical stages of development, a crucial distinction for researchers considering these compounds.

Mechanism of Action: Enhancing NMDA Receptor Function

Both this compound and sarcosine function as GlyT1 inhibitors. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, these compounds increase the synaptic concentration of glycine, an essential co-agonist for the NMDA receptor. Enhanced glycine availability potentiates NMDA receptor-mediated glutamatergic neurotransmission, which is hypothesized to be hypoactive in individuals with schizophrenia, particularly in brain regions associated with negative and cognitive symptoms.[1][2]

dot

NMDA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_Receptor NMDA Receptor Glutamate_cleft->NMDA_Receptor Binds Glycine_cleft Glycine GlyT1 GlyT1 Glycine_cleft->GlyT1 Reuptake Glycine_cleft->NMDA_Receptor Binds (Co-agonist) Inhibitor LY2365109 HCl or Sarcosine Inhibitor->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity & Improved Symptoms Signaling_Cascade->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway Modulation by GlyT1 Inhibitors.

Performance Data: A Tale of Two Development Stages

Direct comparison of performance is limited by the differing developmental stages of this compound (preclinical) and sarcosine (clinically studied).

This compound: Preclinical Profile

This compound is a potent and selective inhibitor of GlyT1, with an IC50 of 15.8 nM for human GlyT1a.[3] Preclinical studies have demonstrated its ability to modulate central nervous system activity.

Parameter Experimental Model Dosage Key Findings Reference
Glycine Levels Rat Cerebrospinal Fluid (CSF)0.3-30 mg/kg, p.o.Dose-dependent elevation in CSF glycine levels.[3]
Neurotransmitter Release Rat Striatum & Prefrontal CortexNot specifiedEnhanced acetylcholine and dopamine release.
Seizure Threshold Mouse ModelNot specifiedIncreased seizure thresholds.[3]
Safety Rodent ModelsHigher dosesProfound locomotor and respiratory impairments observed.
Sarcosine Derivatives: Clinical Efficacy

Sarcosine has been evaluated in multiple randomized controlled trials, typically as an adjunctive therapy to existing antipsychotic medications. The standard dose used in most studies is 2 grams per day.[4][5]

Efficacy in Schizophrenia (Adjunctive Therapy)

Outcome Measure Study Population Duration Key Findings Reference
PANSS Total Score Chronic Schizophrenia6 weeksSignificant improvement compared to placebo.[6]
Negative Symptoms (SANS) Chronic Schizophrenia6 weeksSignificant reduction in negative symptoms.[6]
Cognitive Function Meta-analysis of 7 trials (n=326)VariedPositive but non-significant effect on overall cognitive functions.[7]
Quality of Life (QOL) Chronic Schizophrenia6 weeksSignificant improvement in quality of life scores.[6]
Global Assessment of Functioning (GAF) Chronic Schizophrenia6 weeksSignificant improvement in global functioning.[6]

Safety and Tolerability of Sarcosine

Sarcosine is generally well-tolerated.[2] The most commonly reported side effects are mild and transient.[8] However, there have been isolated reports of hypomania, particularly in patients also taking serotonergic medications.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Preclinical Evaluation of GlyT1 Inhibitors (General Protocol)

This protocol outlines a general workflow for the preclinical assessment of GlyT1 inhibitors like this compound.

dot

Preclinical_Workflow A Compound Synthesis & Characterization B In Vitro GlyT1 Inhibition Assay (IC50 Determination) A->B E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) A->E C In Vivo Microdialysis (Measurement of CSF Glycine) B->C D Behavioral Models of Schizophrenia (e.g., PCP or MK-801 induced deficits) C->D F Toxicology & Safety Pharmacology D->F E->F

Caption: General Preclinical Workflow for GlyT1 Inhibitors.

In Vivo Microdialysis for Glycine Measurement

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula targeting the prefrontal cortex or striatum.

  • Microdialysis: Following recovery, a microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused at a constant rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the GlyT1 inhibitor.

  • Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Sarcosine Clinical Trial Protocol (Adjunctive Therapy)

This protocol is a generalized representation based on several published studies.[6][9]

  • Study Design: A multi-week (e.g., 6-week) randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a confirmed diagnosis of schizophrenia (e.g., according to DSM-IV criteria) who are on a stable dose of antipsychotic medication.

  • Intervention: Participants are randomly assigned to receive either sarcosine (e.g., 2 g/day ) or a matching placebo in addition to their ongoing antipsychotic treatment.

  • Assessments:

    • Baseline: Comprehensive clinical evaluation including the Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS), and cognitive assessments.

    • Follow-up: Assessments are repeated at regular intervals (e.g., every 2 weeks) throughout the trial.

  • Outcome Measures:

    • Primary: Change in PANSS total score from baseline to endpoint.

    • Secondary: Changes in PANSS subscale scores (positive, negative, general psychopathology), SANS scores, cognitive function scores, and measures of quality of life and global functioning.

  • Safety Monitoring: Regular monitoring for adverse events.

Conclusion and Future Directions

This compound and sarcosine derivatives both hold promise as modulators of the NMDA receptor pathway for the treatment of schizophrenia. Sarcosine has demonstrated modest efficacy, particularly for negative symptoms, as an adjunctive therapy in multiple clinical trials and is generally well-tolerated.

This compound, a potent and selective GlyT1 inhibitor, has shown target engagement in preclinical models. However, the absence of clinical data for this compound makes a direct comparison of its therapeutic potential with sarcosine speculative. The preclinical findings of significant locomotor and respiratory effects at higher doses warrant careful dose-finding studies in future clinical investigations.

For researchers, the key takeaway is the difference in the maturity of these two therapeutic approaches. Sarcosine provides a clinically validated, albeit modestly effective, option for immediate investigation in adjunctive treatment paradigms. This compound represents a next-generation, potentially more potent, but clinically untested, avenue of research. Future preclinical studies should focus on the therapeutic window of this compound and its effects in a wider range of behavioral models relevant to schizophrenia. Ultimately, only well-controlled clinical trials will determine if the higher potency of this compound translates into superior clinical efficacy and a favorable safety profile compared to sarcosine derivatives.

References

Validating the Selectivity of LY2365109 Hydrochloride for the Glycine Transporter 1 (GlyT1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the selectivity profile of LY2365109 hydrochloride, a potent inhibitor of the glycine transporter 1 (GlyT1). For researchers and professionals in drug development, understanding the selectivity of a compound is paramount for predicting its potential therapeutic efficacy and off-target effects. This document compares this compound with other well-established GlyT1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Comparative Selectivity Profile of GlyT1 Inhibitors

The selectivity of this compound for GlyT1 is a critical attribute that distinguishes it as a valuable research tool and potential therapeutic agent. The following table summarizes the in vitro potency of this compound and other known GlyT1 inhibitors against their primary target, GlyT1, and the closely related glycine transporter 2 (GlyT2). High selectivity for GlyT1 over GlyT2 is crucial, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the spinal cord and brainstem, and its inhibition can lead to undesirable side effects.

CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity (GlyT2/GlyT1)
This compound 15.8[1][2][3][4][5]> 30,000[2][3]> 1,900
ALX-54073[6][7][8]Little to no activity[6][7]High
Org 25935100[9] - 162[10]Negligible action[9]High
BitopertinPotent and selective[11][12][13]-High

Data Interpretation:

This compound demonstrates high potency for GlyT1 with an IC50 value of 15.8 nM.[1][2][3][4][5] Importantly, its activity against GlyT2 is significantly lower, with an IC50 value greater than 30,000 nM.[2][3] This results in a selectivity ratio of over 1,900-fold, indicating a strong preference for GlyT1.

In comparison, ALX-5407 is another highly potent and selective GlyT1 inhibitor, with an IC50 of 3 nM and minimal activity at GlyT2.[6][7][8] Org 25935 also shows high selectivity for GlyT1, although its potency is moderate compared to LY2365109 and ALX-5407.[9][10] Bitopertin is described as a potent and selective GlyT1 inhibitor, though specific IC50 values were not found in the provided search results.[11][12][13]

Experimental Protocols

The determination of a compound's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to validate the selectivity of GlyT1 inhibitors like this compound.

In Vitro Glycine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound for GlyT1 and GlyT2.

Materials:

  • Cell lines stably expressing human GlyT1a (e.g., HEK293 or CHO cells).

  • Cell lines stably expressing human GlyT2.

  • [³H]glycine or [¹⁴C]glycine.

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the GlyT1- and GlyT2-expressing cells to confluence in appropriate multi-well plates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled glycine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the specific glycine uptake, is then determined using non-linear regression analysis.

Off-Target Screening

To ensure a comprehensive selectivity profile, compounds are often screened against a panel of other receptors, transporters, and enzymes.

Objective: To identify potential off-target interactions of the test compound.

Procedure: This typically involves radioligand binding assays or functional assays for a broad range of targets. Commercial services often provide panels that include GPCRs, ion channels, kinases, and other transporters. The percentage of inhibition or binding at a fixed high concentration (e.g., 1 or 10 µM) of the test compound is measured. Significant interactions are then further characterized to determine their potency (e.g., Ki or IC50).

Visualizing Key Processes

To better understand the experimental and biological context of GlyT1 inhibition, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for GlyT1 Selectivity A Cell Culture (GlyT1 & GlyT2 expressing cells) B Compound Incubation (Varying concentrations of LY2365109) A->B C Radiolabeled Glycine Addition B->C D Uptake Termination & Cell Lysis C->D E Scintillation Counting D->E F Data Analysis (IC50 Determination) E->F G Selectivity Assessment (Compare GlyT1 vs. GlyT2 IC50) F->G

Caption: Workflow for determining GlyT1 selectivity.

G cluster_pathway GlyT1 Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine_ext Extracellular Glycine Glycine_ext->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine_ext->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation leads to Glial_Cell Glial Cell LY2365109 LY2365109 LY2365109->GlyT1 Inhibition

Caption: Mechanism of GlyT1 inhibition at the synapse.

Conclusion

The available data strongly support the characterization of this compound as a potent and highly selective inhibitor of the glycine transporter 1. Its significant selectivity over GlyT2, comparable to or exceeding that of other well-known GlyT1 inhibitors, makes it an excellent tool for investigating the physiological and pathological roles of GlyT1. For researchers in neuroscience and drug discovery, this compound represents a valuable pharmacological agent for modulating glutamatergic neurotransmission through the potentiation of NMDA receptor function. The detailed experimental protocols provided herein offer a foundation for the independent validation and further exploration of this and similar compounds.

References

Head-to-Head Comparison of GlyT1 Inhibitors: LY2365109 Hydrochloride and ALX5407

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of head-to-head studies reveals the comparative pharmacological profiles of two potent and selective glycine transporter 1 (GlyT1) inhibitors, LY2365109 hydrochloride and ALX5407. Both compounds effectively block the reuptake of glycine, thereby increasing its synaptic concentration and potentiating N-methyl-D-aspartate (NMDA) receptor function. This guide provides a detailed comparison of their in vitro potency, in vivo neurochemical effects, and observed physiological consequences, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and ALX5407.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Selectivity vs. GlyT2Reference
This compoundhuman GlyT1a15.8>1900-fold (IC50 >30 µM)[1][2][3][4][5]
ALX5407human GlyT1c3>33,333-fold (IC50 >100 µM)[6][7][8][9][10]

Table 2: In Vivo Effects on Cerebrospinal Fluid (CSF) Glycine Levels in Rats

CompoundDose (mg/kg, p.o.)Change in CSF Glycine LevelsStudy Reference
This compoundNot specified in abstractsDose-dependent elevation[11][12]
ALX5407Not specified in abstractsIncreased free glycine levels in prefrontal cortex[6][9][10]

Note: Specific dose-response data for the elevation of CSF glycine from a direct head-to-head study were not available in the public domain abstracts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Glycine Uptake Inhibition Assay

Objective: To determine the in vitro potency (IC50) of compounds in inhibiting glycine uptake via GlyT1.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human GlyT1a or GlyT1c, and for selectivity, cells expressing human GlyT2.

Protocol:

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Assay Buffer: Prepare a buffer solution (e.g., Hanks' Balanced Salt Solution) containing appropriate concentrations of NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, and glucose, buffered with HEPES to pH 7.4.

  • Compound Preparation: Prepare serial dilutions of this compound and ALX5407 in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 20 minutes) at room temperature.

  • Glycine Uptake: Initiate glycine uptake by adding a mixture of [³H]glycine (as a radiotracer) and unlabeled glycine to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for glycine uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for CSF Glycine Measurement

Objective: To measure the effect of this compound and ALX5407 on extracellular glycine levels in the cerebrospinal fluid of freely moving rats.

Protocol:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the housing conditions. Anesthetize the rats and surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., cisterna magna for CSF collection). Allow the animals to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial CSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 2-3 hours) to establish stable glycine levels.

  • Drug Administration: Administer this compound, ALX5407, or vehicle orally (p.o.) at various doses.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

  • Glycine Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Express the glycine concentrations in the post-drug samples as a percentage of the mean baseline concentration. Plot the time course of glycine level changes for each dose and compound.

Mandatory Visualization

Signaling Pathway of GlyT1 Inhibition

The following diagram illustrates the mechanism of action of GlyT1 inhibitors and their impact on the NMDA receptor signaling pathway.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis and Data Interpretation acclimation Acclimation of Rats surgery Stereotaxic Surgery: Guide Cannula Implantation acclimation->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with Artificial CSF probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Administration of LY2365109 or ALX5407 baseline->drug_admin post_drug_collection Post-administration Sample Collection drug_admin->post_drug_collection hplc HPLC Analysis of Glycine post_drug_collection->hplc data_analysis Data Analysis and Comparison hplc->data_analysis

References

Unlocking Neuronal Potential: A Comparative Guide to NMDA Receptor Potentiators Beyond LY2365109

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise modulation of N-methyl-D-aspartate (NMDA) receptor activity is a critical frontier in neuroscience. While LY2365109 hydrochloride has served as a valuable tool, a diverse landscape of alternative compounds offers a broader range of mechanisms to enhance NMDA receptor function. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual pathway representations to inform the selection of the most appropriate tool for your research needs.

This compound potentiates NMDA receptor activity indirectly by inhibiting the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of the NMDA receptor co-agonist, glycine.[1][2][3][4] This guide explores alternative strategies, including other GlyT1 inhibitors, direct co-agonists, and a burgeoning class of positive allosteric modulators (PAMs) that offer distinct advantages in terms of specificity and mechanism of action.

Comparative Analysis of NMDA Receptor Potentiators

The following tables summarize the quantitative data for various classes of NMDA receptor potentiators, providing a basis for comparison with LY2365109.

Table 1: GlyT1 Inhibitors

CompoundIC50 (GlyT1)Mechanism of ActionKey Findings
LY2365109 15.8 nMGlycine Reuptake InhibitionPotentiates NMDA-evoked responses in prefrontal cortex neurons.[2]
NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) ~5 nMGlycine Reuptake InhibitionEnhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[2]
Org24598 18 nMGlycine Reuptake InhibitionFacilitates NMDA receptor activity and enhances long-term potentiation (LTP) in the hippocampus.[3]

Table 2: NMDA Receptor Co-agonists

CompoundEC50Mechanism of ActionKey Findings
D-Serine ~1 µMDirect Glycine Site AgonistPotent co-agonist at the NMDA receptor, potentially more potent than glycine.[5] Can inhibit NMDA receptor activity at high concentrations.[5]

Table 3: Positive Allosteric Modulators (PAMs)

CompoundEC50 / PotentiationTarget Subunit(s)Mechanism of ActionKey Findings
Pregnenolone Sulfate (PES) 21 µMGluN2A/B (Potentiates), GluN2C/D (Inhibits)Positive Allosteric ModulationPotentiates NMDA-induced currents in a subtype-selective manner.[6][7]
SGE-301 ~0.12 µM (GluN1/GluN2A)GluN1/GluN2A, GluN1/GluN2BPositive Allosteric ModulationPotent potentiation of specific NMDA receptor subtypes.[8]
SGE-550 ~0.12 µM (GluN1/GluN2C)Broad (GluN1/GluN2A-D)Positive Allosteric ModulationShows potentiation across a wider range of NMDA receptor subtypes compared to SGE-301.[8]
GNE-6901 ~1 µMGluN2APositive Allosteric ModulationPotentiates NMDA responses in both pyramidal cells and interneurons.[9]
GNE-8324 ~1 µMGluN2APositive Allosteric ModulationSelectively potentiates NMDA responses in interneurons.[9][10]
TCN-201 IC50 ~0.2 µM (inhibition)GluN2ANegative Allosteric Modulator (of glycine binding)While a NAM, its mechanism highlights the potential for developing subunit-selective PAMs.[11][12][13]

Table 4: Polyamines

CompoundEC50Mechanism of ActionKey Findings
Spermidine ~260 µM (for potentiation of GluN1/GluN2B)Positive Allosteric ModulationPotentiates NMDA-induced responses.[14][15]
Spermine ~127 µM (for potentiation of GluN1/GluN2B)Positive Allosteric ModulationIncreases channel opening frequency at low concentrations.[15][16]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize NMDA receptor potentiators.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation

This technique directly measures the potentiation of NMDA receptor-mediated currents in neurons.

  • Cell Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents. Alternatively, cultured neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits can be used.[17][18][19]

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.[20]

  • Solution Composition: The extracellular solution contains antagonists for AMPA and GABA receptors to isolate NMDA receptor currents. The intracellular solution contains a cesium-based solution to block potassium channels.[18]

  • Experimental Procedure:

    • Establish a stable baseline recording of NMDA receptor-mediated EPSCs or currents evoked by agonist application (e.g., NMDA or glutamate).

    • Bath-apply the test compound (e.g., LY2365109 or a PAM) at a known concentration.

    • Record the NMDA receptor-mediated currents in the presence of the compound.

    • The degree of potentiation is quantified as the percentage increase in the current amplitude or charge transfer compared to the baseline.

[3H]MK-801 Radioligand Binding Assay for NMDA Receptor Modulators

This assay indirectly measures the activity of NMDA receptor modulators by assessing their effect on the binding of a channel blocker, [3H]MK-801.

  • Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).[21][22]

  • Assay Buffer: A Tris-HCl buffer is typically used.

  • Experimental Procedure:

    • Incubate the brain membranes with [3H]MK-801 in the presence of saturating concentrations of glutamate and a co-agonist (glycine or D-serine) to open the NMDA receptor channels.

    • In parallel, incubate the membranes with [3H]MK-801, agonists, and the test compound at various concentrations.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 or another channel blocker like PCP.[23]

    • The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is measured by liquid scintillation counting.

    • Potentiators of NMDA receptor function will increase the binding of [3H]MK-801. The EC50 for this potentiation can then be calculated.

In Vivo Assessment of NMDA Receptor Potentiation

In vivo studies are essential to understand the physiological consequences of NMDA receptor potentiation.

  • Long-Term Potentiation (LTP) Measurement: LTP, a cellular correlate of learning and memory, is highly dependent on NMDA receptor activation.[24][25]

    • Surgically implant stimulating and recording electrodes in a relevant brain region (e.g., the hippocampus).

    • Administer the test compound systemically or directly into the brain.

    • Deliver a high-frequency electrical stimulation protocol to induce LTP.

    • Monitor the potentiation of synaptic responses (fEPSPs) over time. An enhancement of LTP magnitude or duration by the compound indicates NMDA receptor potentiation in vivo.[26]

  • Behavioral Models: Assess the effects of the compound on learning and memory in behavioral tasks known to be sensitive to NMDA receptor function, such as the Morris water maze or contextual fear conditioning.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

NMDA_Potentiation_Pathways cluster_indirect Indirect Potentiation cluster_direct Direct Potentiation LY2365109 LY2365109 (GlyT1 Inhibitor) GlyT1 GlyT1 Transporter LY2365109->GlyT1 Inhibits Glycine_ext Extracellular Glycine GlyT1->Glycine_ext Reduces Reuptake NMDAR NMDA Receptor Glycine_ext->NMDAR Co-activates Co_agonist D-Serine (Co-agonist) Co_agonist->NMDAR Co-activates PAM PAMs (e.g., SGE-301) PAM->NMDAR Allosterically Modulates Potentiation NMDA Receptor Potentiation NMDAR->Potentiation

Caption: Mechanisms of NMDA Receptor Potentiation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Patch_Clamp Whole-Cell Patch-Clamp (Measures Current) Data Quantitative Data (EC50, % Potentiation) Patch_Clamp->Data Binding_Assay [3H]MK-801 Binding (Measures Channel Opening) Binding_Assay->Data LTP Long-Term Potentiation (Measures Synaptic Plasticity) LTP->Data Behavior Behavioral Models (Measures Cognitive Function) Behavior->Data Compound Test Compound Compound->Patch_Clamp Compound->Binding_Assay Compound->LTP Compound->Behavior

Caption: Experimental Workflow for Characterizing NMDA Potentiators.

Compound_Relationships cluster_indirect Indirect Acting cluster_direct Direct Acting NMDA_Potentiators NMDA Receptor Potentiators GlyT1_Inhibitors GlyT1 Inhibitors NMDA_Potentiators->GlyT1_Inhibitors Co_agonists Co-agonists NMDA_Potentiators->Co_agonists PAMs Positive Allosteric Modulators NMDA_Potentiators->PAMs LY2365109 LY2365109 GlyT1_Inhibitors->LY2365109 D_Serine D-Serine Co_agonists->D_Serine SGE_301 SGE-301 PAMs->SGE_301 Pregnenolone_Sulfate Pregnenolone Sulfate PAMs->Pregnenolone_Sulfate

Caption: Classification of NMDA Receptor Potentiators.

References

A Comparative Analysis of LY2365109 Hydrochloride: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LY2365109 hydrochloride with other glycine transporter 1 (GlyT1) inhibitors, focusing on its performance based on available experimental data. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Mechanism of Action: Potentiating NMDA Receptor Signaling

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[1][2]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, which in turn enhances the activation of NMDA receptors. This mechanism of action has been a significant focus for the development of therapeutics for central nervous system disorders, particularly those associated with NMDA receptor hypofunction, such as schizophrenia.

Data Presentation: A Comparative Look at GlyT1 Inhibitors

The following tables summarize the quantitative data for this compound in comparison to another well-characterized GlyT1 inhibitor, ALX 5407.

In Vitro Potency: Inhibition of Glycine Transporter 1
CompoundTargetIC50 (nM)Selectivity over GlyT2Reference
This compound Human GlyT1a15.8> 1900-fold (IC50 > 30,000 nM)[1][2]
ALX 5407 Human GlyT1c3> 33,000-fold (IC50 > 100,000 nM)[3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

In Vivo Effects: Modulation of Cerebrospinal Fluid (CSF) Glycine Levels

A direct quantitative comparison of the dose-dependent effects of this compound and ALX 5407 on cerebrospinal fluid (CSF) glycine levels from a head-to-head study by Perry et al. (2008) is not fully available in the public domain. However, the study indicates that both compounds produce dose-dependent elevations in CSF glycine levels[4]. The research also suggests a preferential action of these inhibitors in caudal versus cortical brain areas[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the types of experiments used to characterize this compound and other GlyT1 inhibitors.

Radioligand Binding Assay (for determining IC50)

This assay measures the affinity of a compound for its target receptor.

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GlyT1 transporter (e.g., CHO or HEK293 cells).

  • Assay Setup: The cell membranes are incubated with a radiolabeled ligand that is known to bind to GlyT1 (e.g., [³H]-LY2365109 or another suitable radioligand) and varying concentrations of the unlabeled test compound (this compound or a comparator).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is reported as the IC50 value.

In Vivo Microdialysis (for measuring CSF glycine levels)

This technique is used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain in freely moving animals.

  • Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the striatum or prefrontal cortex) of an anesthetized animal (e.g., a rat or mouse). A guide cannula is fixed to the skull to allow for the later insertion of the probe.

  • Perfusion: After a recovery period, the microdialysis probe is inserted through the guide cannula and is continuously perfused with a sterile physiological solution (artificial cerebrospinal fluid - aCSF) at a slow, constant flow rate.

  • Sample Collection: As the aCSF flows through the probe, small molecules from the surrounding brain tissue, including glycine, diffuse across the semi-permeable membrane of the probe and into the dialysate. The dialysate is collected at regular intervals.

  • Drug Administration: The test compound (e.g., this compound) is administered to the animal, typically via oral gavage or injection.

  • Analysis: The collected dialysate samples are analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, to quantify the concentration of glycine.

  • Data Interpretation: The changes in glycine concentration in the dialysate over time, following drug administration, are used to determine the in vivo effect of the compound on extracellular glycine levels.

Mandatory Visualization

Signaling Pathway of GlyT1 Inhibition

The following diagram illustrates the mechanism of action of this compound. By blocking the GlyT1 transporter, it increases the synaptic concentration of glycine. This enhanced glycine availability acts as a co-agonist at the NMDA receptor, potentiating its activation by glutamate and leading to downstream signaling cascades, such as the ERK/CREB pathway, which are involved in synaptic plasticity and cognitive function.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDAR Binds Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release Ca_ion Ca²⁺ NMDAR->Ca_ion Opens & allows Ca²⁺ influx ERK_CREB ERK/CREB Signaling Ca_ion->ERK_CREB Activates Synaptic_Plasticity Synaptic Plasticity & Cognitive Function ERK_CREB->Synaptic_Plasticity Promotes LY2365109 LY2365109 HCl LY2365109->GlyT1 Inhibits

Mechanism of this compound action.
Experimental Workflow: In Vivo Microdialysis Study

The diagram below outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of a GlyT1 inhibitor on brain neurotransmitter levels.

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant guide cannula B 2. Animal Recovery A->B C 3. Microdialysis Probe Insertion B->C D 4. aCSF Perfusion & Baseline Sample Collection C->D E 5. Administration of LY2365109 HCl D->E F 6. Post-dosing Sample Collection E->F G 7. Sample Analysis (HPLC) F->G H 8. Data Analysis: Glycine level change G->H

Workflow for an in vivo microdialysis study.

References

A Comparative Benchmarking Guide to LY2365109 Hydrochloride and Novel GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Glycine Transporter 1 (GlyT1) inhibitor, LY2365109 hydrochloride, against a panel of novel GlyT1 inhibitors: iclepertin (BI 425809), bitopertin, and PF-03463275. The objective of this document is to present a data-driven overview of their performance characteristics, supported by experimental data and detailed methodologies to inform preclinical and clinical research decisions.

Introduction to GlyT1 Inhibition

Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. The Glycine Transporter 1 (GlyT1) regulates glycine levels in the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine, thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for central nervous system disorders like schizophrenia, where NMDA receptor hypofunction is implicated.[1][2][3]

In Vitro Potency and Selectivity

The in vitro potency and selectivity of GlyT1 inhibitors are fundamental parameters determining their therapeutic potential and off-target effects. The following table summarizes the available data for this compound and its comparators.

CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity (GlyT2/GlyT1)Cell Line / Assay ConditionReference
This compound 15.8>30,000>1900-foldCells over-expressing hGlyT1a[4]
Iclepertin (BI 425809) 5.0 (human), 5.2 (rat)>10,000>2000-foldHuman SK-N-MC cells, Rat primary neurons[5]
Bitopertin 22-25Not ReportedNot ReportedHuman GlyT1b in CHO cells[5]
PF-03463275 Not Reported (Ki = 11.6 nM)>10,000>860-foldHuman GlyT1[5]

Pharmacokinetic Profiles

A comparative overview of the pharmacokinetic properties of these GlyT1 inhibitors is presented below. It is important to note that the data are derived from separate studies and different species, which should be taken into consideration when making direct comparisons.

CompoundSpeciesKey Pharmacokinetic ParametersReference
This compound RatData not readily available in a comparative context. Induces dose-dependent elevation in CSF glycine.[4]
Iclepertin (BI 425809) RatPlasma: Tmax: 3-5 hours. CSF: Tmax: 5-8 hours. Dose-dependent increase in plasma and CSF concentrations.[6]
Bitopertin RatSub-cutaneous: Dose-dependent AUC0-∞ (439.6-34,018.9 ng/mL·h), Tmax (3.7-24.0 h), long terminal T1/2 (35.06-110.32 h), low clearance (0.07-0.13 L/h/kg).[7]
PF-03463275 Human (Schizophrenia patients)Doses of 10, 20, 40, and 60 mg twice daily resulted in ~44%, 61%, 76%, and 83% GlyT1 occupancy, respectively.[8]

Preclinical In Vivo Efficacy

The following table summarizes the preclinical efficacy of the novel GlyT1 inhibitors in animal models relevant to schizophrenia. Data for a direct comparison with this compound in these specific models were not found in the reviewed literature.

CompoundAnimal ModelBehavioral AssayKey FindingsReference
Iclepertin (BI 425809) MK-801-treated miceSpontaneous alternation taskAttenuated MK-801-induced deficits in working memory.
Bitopertin Not specified in comparative contextNot specified in comparative contextDemonstrated efficacy in preclinical models of schizophrenia.
PF-03463275 Not specified in comparative contextNot specified in comparative contextEnhanced neuroplasticity in patients with schizophrenia and improved working memory in healthy subjects.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

[³H]Glycine Uptake Assay

This assay measures the functional inhibition of GlyT1 by a test compound.

  • Cell Plating: Cells stably expressing the GlyT1 transporter (e.g., CHO-K1/hGlyT1a) are plated in a 96-well or 384-well plate and allowed to adhere overnight.[5]

  • Assay Procedure:

    • The cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[5]

    • Cells are pre-incubated with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.[5]

    • The uptake reaction is initiated by adding [³H]Glycine to each well.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • The amount of [³H]Glycine taken up by the cells is quantified using a scintillation counter.

    • The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for CSF Glycine Level Measurement

This technique is used to measure extracellular glycine concentrations in the brain of living animals.

  • Probe Implantation:

    • An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

    • A microdialysis probe is implanted into the brain region of interest (e.g., prefrontal cortex or striatum).

  • Sample Collection:

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Baseline dialysate samples are collected to establish basal glycine levels.

    • The GlyT1 inhibitor is administered (e.g., orally or intraperitoneally).

    • Dialysate samples are collected at regular intervals post-administration.

  • Glycine Quantification:

    • Glycine concentrations in the dialysate are quantified using a sensitive analytical method, such as high-performance liquid chromatography with fluorescence or mass spectrometric detection.

  • Data Analysis:

    • The change in glycine concentration over time is expressed as a percentage of the baseline level.

Visualizations

GlyT1 Inhibition Signaling Pathway

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist binding GlyT1 GlyT1 Glycine->GlyT1 Glutamate Glutamate Glutamate->NMDAR Agonist binding Postsynaptic_Neuron Postsynaptic Neuron NMDAR->Postsynaptic_Neuron Ca2+ influx & Neuronal Activation Glycine_reuptake Glycine Reuptake GlyT1_Inhibitor GlyT1 Inhibitor (e.g., LY2365109) GlyT1_Inhibitor->GlyT1 Inhibition experimental_workflow start Start: Compound Library step1 Primary Screening: [³H]Glycine Uptake Assay start->step1 step2 Hit Identification step1->step2 step3 Dose-Response Analysis: IC50 Determination step2->step3 Active Compounds stop1 Stop step2->stop1 Inactive Compounds step4 Selectivity Profiling: Assay against GlyT2 and other targets step3->step4 step5 Lead Compound Selection step4->step5 end In Vivo Studies step5->end Potent & Selective Leads stop2 Stop step5->stop2 Non-selective or Low Potency Compounds

References

Safety Operating Guide

Proper Disposal of LY2365109 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor used in research. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is recommended. Always prioritize adherence to local, state, and federal regulations, and consult with your institution's Environmental Health and Safety (EH&S) department for site-specific protocols.

I. Chemical and Safety Data

While detailed toxicological data for this compound is not widely published, its nature as a research-grade chemical and a hydrochloride salt necessitates careful handling. The following table summarizes key known properties and recommended safety equipment.

PropertyValue
Chemical Name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride
Molecular Formula C₂₂H₂₇NO₅·HCl
Molecular Weight 421.91 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO and ethanol[1]
Storage Desiccate at room temperature for short-term storage. For long-term storage, refer to the manufacturer's instructions, which may recommend -20°C or -80°C.[2][3]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).

EquipmentSpecification
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities of the solid or if there is a risk of aerosolization.

III. Disposal Procedures

The following step-by-step protocols are based on general best practices for the disposal of research-grade chemical waste.

A. Disposal of Unused Solid this compound
  • Waste Characterization: In the absence of a specific SDS, treat unused solid this compound as hazardous chemical waste.

  • Packaging:

    • Ensure the original container is securely sealed.

    • If repackaging is necessary, use a clearly labeled, compatible container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the packaged waste in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's licensed hazardous waste disposal contractor.

B. Disposal of Solutions Containing this compound

Solutions of this compound, including experimental residues, should also be treated as hazardous waste.

  • Waste Segregation:

    • Collect aqueous solutions separately from organic solvent solutions.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Neutralization (for aqueous solutions, if permitted):

    • Consult your EH&S department before proceeding. Some institutions may permit the neutralization of acidic aqueous waste.

    • If approved, dilute the aqueous solution with a large volume of water in a suitable container.

    • Slowly add a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a meter.

    • Even after neutralization, the solution must be collected as hazardous waste unless explicitly permitted for drain disposal by local regulations and your institution.

  • Packaging:

    • Collect the waste solution in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the estimated concentration.

  • Storage and Collection: Store in the designated hazardous waste area for collection by a licensed disposal company.

C. Disposal of Contaminated Materials

All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be disposed of as solid hazardous waste.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Packaging: Seal the bag or container and label it as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Disposal: Dispose of through your institution's hazardous waste management program.

IV. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area of the spill and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning up a minor spill, ensure you are wearing the appropriate PPE as outlined in Table 2.

  • Cleanup Procedure for Solid Spills:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water or ethanol) and absorbent pads.

    • Collect all cleanup materials as hazardous waste.

  • Cleanup Procedure for Liquid Spills:

    • Contain the spill with absorbent pads or dikes.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Once absorbed, scoop the material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

    • Collect all cleanup materials as hazardous waste.

V. Workflow for Disposal of this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_form Assess the form of the waste: Solid, Liquid, or Contaminated Material? start->assess_form solid_waste Solid (Unused Compound) assess_form->solid_waste Solid liquid_waste Liquid (Solution) assess_form->liquid_waste Liquid contaminated_material Contaminated Material (Gloves, Pipettes, etc.) assess_form->contaminated_material Contaminated package_solid Package in a labeled, sealed container as hazardous waste. solid_waste->package_solid assess_liquid Aqueous or Organic Solution? liquid_waste->assess_liquid package_contaminated Collect in a labeled hazardous waste bag or container. contaminated_material->package_contaminated store_waste Store in designated hazardous waste accumulation area. package_solid->store_waste aqueous Aqueous assess_liquid->aqueous Aqueous organic Organic assess_liquid->organic Organic check_neutralization Consult EH&S: Is neutralization of aqueous waste permitted? aqueous->check_neutralization collect_liquid Collect in a labeled, sealed container as hazardous waste. organic->collect_liquid neutralize If permitted, neutralize to pH 6-8 with a weak base. check_neutralization->neutralize Yes check_neutralization->collect_liquid No neutralize->collect_liquid collect_liquid->store_waste package_contaminated->store_waste dispose Arrange for disposal by a licensed hazardous waste contractor. store_waste->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling LY2365109 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of LY2365109 hydrochloride, a potent and selective GlyT1 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound. Adherence to these guidelines is essential for a safe and effective research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be considered a hazardous substance.[1] While a comprehensive toxicological profile is not fully established, its potent biological activity necessitates stringent safety precautions to prevent accidental exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex, powder-free. Double gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or biological safety cabinet.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and to prevent contamination.

Operational Workflow for Handling

Start Start Don PPE Don Appropriate PPE Start->Don PPE Step 1 Prepare Workspace Prepare a Clean and Designated Workspace Don PPE->Prepare Workspace Step 2 Weigh Compound Weigh Compound in a Ventilated Enclosure Prepare Workspace->Weigh Compound Step 3 Prepare Solution Prepare Solution (if applicable) Weigh Compound->Prepare Solution Step 4 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 5 Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Step 6 Doff PPE Doff PPE Properly Decontaminate Workspace->Doff PPE Step 7 End End Doff PPE->End Step 8

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.